PROTAC IRAK4 degrader-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H41F3N8O6 |
|---|---|
Molecular Weight |
798.8 g/mol |
IUPAC Name |
6-[(1S)-2,2-difluorocyclopropyl]-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C41H41F3N8O6/c1-40(2,58)33-30(47-36(54)28-5-3-4-27(45-28)26-15-41(26,43)44)20-51-19-29(46-35(51)34(33)42)22-10-12-49(13-11-22)16-21-17-50(18-21)23-6-7-24-25(14-23)39(57)52(38(24)56)31-8-9-32(53)48-37(31)55/h3-7,14,19-22,26,31,58H,8-13,15-18H2,1-2H3,(H,47,54)(H,48,53,55)/t26-,31?/m0/s1 |
InChI Key |
AHFRKSARSIBUMH-PAMMARIWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The IRAK4 Signaling Pathway: A Technical Guide to PROTAC Intervention
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling. Its pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways has made it a compelling therapeutic target for a spectrum of inflammatory diseases, autoimmune disorders, and malignancies.[1][2] Traditional small-molecule inhibitors have focused on blocking the kinase activity of IRAK4. However, the recognition of IRAK4's dual function as both a kinase and a scaffold protein has paved the way for a novel therapeutic strategy: targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).[3][4] This technical guide provides an in-depth exploration of the IRAK4 signaling pathway, the mechanism of PROTAC-mediated intervention, a compilation of quantitative data on IRAK4-targeting PROTACs, and detailed experimental protocols for their evaluation.
The IRAK4 Signaling Pathway: A Master Regulator of Innate Immunity
The IRAK4 signaling cascade is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of cytokines to IL-1Rs.[3] This ligand binding triggers the recruitment of the adaptor protein MyD88 to the receptor complex.[3] MyD88, in turn, recruits IRAK4, leading to the formation of a multi-protein complex known as the Myddosome.[3]
Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade.[5] This cascade involves the recruitment of TRAF6, an E3 ubiquitin ligase, which ultimately leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3] Activation of these pathways results in the transcription and production of a wide array of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response.[3][6]
References
An In-Depth Technical Guide to the Ternary Complex Formation of IRAK4 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of the ternary complex by IRAK4 degrader-11, a potent Proteolysis Targeting Chimera (PROTAC). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways, making it a prime target for therapeutic intervention in various autoimmune diseases and cancers. Unlike traditional kinase inhibitors, IRAK4 degraders mediate the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein. The formation of a stable ternary complex, consisting of IRAK4, the degrader molecule, and an E3 ubiquitin ligase, is the cornerstone of this process. This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for assessing ternary complex formation and degradation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of IRAK4 in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] It is a key component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of a signaling complex known as the Myddosome.[1][3] Within this complex, IRAK4 functions as a master kinase, phosphorylating and activating downstream IRAK family members. This phosphorylation cascade ultimately results in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines.[3][4] Given its central role in inflammation, IRAK4 is a highly attractive therapeutic target. While kinase inhibitors can block the catalytic activity of IRAK4, they do not affect its scaffolding function, which is also crucial for signaling.[5] Targeted protein degradation using PROTACs offers a more comprehensive approach by eliminating the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[5]
The IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Mechanism of Action: Ternary Complex Formation
PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[6] IRAK4 degrader-11 is a PROTAC that utilizes a Cereblon (CRBN) ligand to recruit the CRBN E3 ligase.[7][8] The formation of the IRAK4-degrader-CRBN ternary complex is the critical first step in the degradation process. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the proteasome.[5] The degrader is then released and can catalytically induce the degradation of additional IRAK4 molecules.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kymeratx.com [kymeratx.com]
- 5. THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioauxilium.com [bioauxilium.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Chemistry of PROTAC IRAK4 Degrader-11
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of PROTAC IRAK4 degrader-11, a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals in the fields of targeted protein degradation, immunology, and oncology.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 acts as a scaffold and kinase, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which in turn drive the production of pro-inflammatory cytokines. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a highly potent degrader of IRAK4 that utilizes the Cereblon (CRBN) E3 ligase for its mechanism of action. By inducing the degradation of IRAK4, this PROTAC effectively abrogates both the kinase and scaffolding functions of the protein, offering a potential therapeutic advantage over traditional kinase inhibitors.
Quantitative Data
This compound has demonstrated impressive potency in degrading IRAK4 in cellular assays. The following table summarizes its key quantitative performance metrics.
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.29 nM | HEK293 | [1][2] |
| Dmax | 96.25% | HEK293 | [1][2] |
DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Synthesis and Chemistry
While the specific, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a representative synthesis of a structurally similar Cereblon-based IRAK4 PROTAC is presented here to illustrate the general synthetic strategy. This representative synthesis involves the coupling of three key building blocks: an IRAK4-binding moiety (warhead), a linker, and a Cereblon-recruiting ligand (derived from pomalidomide).
The chemical structure of this compound is comprised of a Cereblon ligand (pomalidomide derivative), a linker, and an IRAK4 inhibitor moiety.[1][2]
Representative Synthesis of a Cereblon-Based IRAK4 PROTAC
The following scheme outlines a plausible synthetic route for a PROTAC with a similar architecture to this compound.
Representative synthetic scheme for a Cereblon-based IRAK4 PROTAC.
General Synthetic Procedure:
-
Synthesis of the Pomalidomide-Linker Intermediate: Pomalidomide is coupled with a suitable bifunctional linker, often a polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid and a protected amine. The coupling is typically achieved using standard amide bond formation conditions, such as HATU and DIPEA.
-
Synthesis of the IRAK4 Warhead: The IRAK4 binding moiety, in this case, a substituted isoxazole, is synthesized. This can involve a key step such as a Suzuki coupling to introduce the trifluoromethylphenyl group onto the isoxazole core. The warhead is designed to have a reactive handle, such as an amine, for subsequent linkage.
-
Final PROTAC Assembly: The pomalidomide-linker intermediate is deprotected (e.g., removal of a Boc group) to reveal a free amine. This is then coupled with the carboxylic acid-functionalized IRAK4 warhead using another amide coupling reaction to yield the final PROTAC molecule.
-
Purification: The final product is purified using techniques such as flash chromatography and/or preparative HPLC to yield the desired PROTAC degrader.
Signaling Pathways and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of IRAK4. The mechanism involves the formation of a ternary complex between IRAK4, the PROTAC molecule, and the Cereblon E3 ligase.
Mechanism of action of this compound.
The degradation of IRAK4 disrupts the downstream signaling cascade that is normally activated by TLRs and IL-1Rs.
IRAK4 signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of IRAK4 PROTACs.
Western Blot for IRAK4 Degradation
This assay directly measures the reduction in IRAK4 protein levels following treatment with the degrader.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, THP-1, or other relevant cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
MTT Assay Protocol:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the degrader concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Cytokine Profiling (ELISA)
This assay measures the functional consequence of IRAK4 degradation by quantifying the reduction in pro-inflammatory cytokine production.
-
Cell Treatment and Stimulation:
-
Treat immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with the IRAK4 PROTAC for a sufficient time to achieve protein degradation (e.g., 24 hours).
-
Stimulate the cells with a TLR agonist (e.g., lipopolysaccharide - LPS or R848) for a specified period (e.g., 6-24 hours) to induce cytokine production.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
-
ELISA Protocol:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for coating the plate with the capture antibody, adding standards and samples, incubating with the detection antibody and substrate, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine production by the PROTAC compared to the stimulated vehicle control.
-
Disclaimer: This document is for informational and research purposes only. The synthesis and use of chemical compounds should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.
References
An In-Depth Technical Guide to the In Vitro Characterization of PROTAC IRAK4 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC IRAK4 degrader-11, a novel heterobifunctional molecule designed to induce the selective degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1] By harnessing the cell's ubiquitin-proteasome system, this compound offers a therapeutic modality that eliminates both the kinase and scaffolding functions of IRAK4, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[2][3]
Mechanism of Action: PROTAC-Mediated IRAK4 Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that consist of a ligand targeting the protein of interest (in this case, IRAK4), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5] this compound facilitates the formation of a ternary complex between IRAK4 and an E3 ligase, leading to the ubiquitination of IRAK4.[6][7] This polyubiquitin (B1169507) tag marks IRAK4 for recognition and subsequent degradation by the 26S proteasome, thereby eliminating the target protein from the cell.[4][8] The PROTAC molecule is then released to engage another IRAK4 protein, acting catalytically to induce degradation.[5]
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling cascade initiated by TLR and IL-1R activation. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[9] Within this complex, IRAK4 is activated and subsequently phosphorylates IRAK1.[9][10] Activated IRAK1 then interacts with TRAF6, initiating downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Quantitative Data Summary
The in vitro efficacy of this compound is summarized in the tables below. These data represent typical values obtained from various cell-based assays.
Table 1: IRAK4 Degradation Potency
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| THP-1 (human monocytic) | 8.9 | 66.2 | 24 |
| Human PBMCs | 0.9 | 101.3 | 24 |
| OCI-LY-10 (lymphoma) | ~100 | >50 | Not Specified |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.[11][12]
Table 2: Inhibition of Downstream Signaling
| Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| Human PBMCs | LPS (TLR4) | IL-6 | ~5 |
| Human PBMCs | R848 (TLR7/8) | TNF-α | ~3 |
| Human Dermal Fibroblasts | IL-1β (IL-1R) | IL-6 | Not observed |
IC50: Concentration for 50% inhibition of cytokine production.[3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
This assay quantifies the ability of this compound to induce the degradation of endogenous IRAK4 in cells.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. medchemexpress.com [medchemexpress.com]
Biophysical Assays for Characterizing IRAK4 Degrader-11 Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical assays utilized to characterize the binding of IRAK4 degrader-11, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its degradation presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1] This document details the experimental protocols for key binding assays, presents quantitative data in a structured format, and includes visualizations of the IRAK4 signaling pathway and experimental workflows.
Introduction to IRAK4 and PROTAC-Mediated Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" complex.[3] This complex initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[3]
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific target proteins.[4] IRAK4 degrader-11 is a PROTAC that binds to both IRAK4 and an E3 ubiquitin ligase, such as Cereblon (CRBN), thereby forming a ternary complex.[5][6][7] This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[3] The complete removal of the IRAK4 protein, as opposed to simple inhibition of its kinase activity, offers the potential for a more profound and sustained therapeutic effect by eliminating both its catalytic and scaffolding functions.[1]
Below is a diagram illustrating the IRAK4 signaling pathway.
Biophysical Assays for Ternary Complex Characterization
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical determinant of a PROTAC's efficacy. Several biophysical assays are employed to quantify the binding affinities of the binary and ternary complexes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay well-suited for high-throughput screening to measure protein-protein interactions.[8] It is used to quantify the formation of the IRAK4/degrader-11/E3 ligase ternary complex.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified, tagged IRAK4 (e.g., His-tagged) and a tagged E3 ligase complex (e.g., GST-tagged Cereblon).
-
Prepare a serial dilution of IRAK4 degrader-11 in an appropriate assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40).[9]
-
Prepare TR-FRET antibody pairs, such as a Terbium-conjugated anti-His antibody (donor) and a d2-conjugated anti-GST antibody (acceptor).[3]
-
-
Assay Procedure:
-
In a 384-well microplate, add the purified IRAK4 and E3 ligase proteins.[8]
-
Add the serially diluted IRAK4 degrader-11 to the wells.
-
Add the donor and acceptor antibody pair.[3]
-
Incubate the plate at room temperature for a specified period (e.g., 1-18 hours) to allow for complex formation and antibody binding.[8][10]
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).[8]
-
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission. This ratio is proportional to the amount of ternary complex formed.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[11] It can be used to measure both the binary binding of IRAK4 degrader-11 to IRAK4 and the E3 ligase, as well as the formation of the ternary complex.[11]
Experimental Protocol:
-
Surface Preparation:
-
Binary Binding Analysis:
-
Inject a series of concentrations of IRAK4 degrader-11 over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
Similarly, inject IRAK4 over an IRAK4 degrader-11-captured surface or vice versa to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of IRAK4 and varying concentrations of IRAK4 degrader-11.[10]
-
Inject these solutions over the immobilized E3 ligase surface.[10] The enhancement in the binding response compared to the binary interaction indicates the formation of the ternary complex.[10]
-
-
Data Acquisition and Analysis:
-
Collect sensorgram data in real-time.
-
Fit the data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[14]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze the purified IRAK4 protein and IRAK4 degrader-11 into the same buffer to minimize buffer mismatch effects.[15]
-
Accurately determine the concentrations of the protein and the degrader.
-
-
ITC Experiment:
-
Load the IRAK4 protein into the sample cell of the calorimeter.
-
Load the IRAK4 degrader-11 into the injection syringe. A typical starting concentration for the ligand in the syringe is 10-fold higher than the protein in the cell.[15]
-
Perform a series of injections of the degrader into the protein solution while maintaining a constant temperature.[14]
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat released or absorbed after each injection.
-
Integrate the heat signals and plot them against the molar ratio of the degrader to the protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that is highly sensitive and resistant to matrix effects, making it suitable for measuring protein-protein interactions in complex samples.[16]
Experimental Protocol:
-
Reagent Preparation:
-
Use tagged proteins, for example, GST-tagged IRAK4 and FLAG-tagged Cereblon.
-
AlphaLISA acceptor beads are conjugated with an antibody against one tag (e.g., anti-FLAG), and streptavidin-coated donor beads are used to capture a biotinylated antibody against the other tag (e.g., biotinylated anti-GST).[17]
-
-
Assay Procedure:
-
In a microplate, combine the tagged IRAK4 and E3 ligase proteins with a serial dilution of IRAK4 degrader-11.
-
Add the acceptor beads and then the donor beads.
-
Incubate the plate in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Upon excitation at 680 nm, the donor beads release singlet oxygen, which, if in proximity, activates the acceptor beads to emit light at 615 nm.[16]
-
The luminescent signal is proportional to the amount of ternary complex formed.
-
Quantitative Data Summary
The following table summarizes key quantitative data for IRAK4 degrader-11 and related compounds from published literature.
| Assay Type | Compound | Target | E3 Ligase | Parameter | Value | Cell Line | Reference |
| Degradation | IRAK4 degrader-11 | IRAK4 | Cereblon | DC50 | 2.29 nM | HEK293 | [5][6][7] |
| Degradation | IRAK4 degrader-11 | IRAK4 | Cereblon | Dmax | 96.25% | HEK293 | [5][6][7] |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Conclusion
The biophysical assays described in this guide are essential tools for the characterization of IRAK4 degraders like IRAK4 degrader-11. TR-FRET and AlphaLISA are powerful high-throughput methods for assessing ternary complex formation, while SPR provides detailed kinetic and affinity data. ITC offers a comprehensive thermodynamic profile of the binding interactions. A thorough understanding and application of these techniques are crucial for the successful development of potent and selective IRAK4-targeting PROTACs for the treatment of immune-inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioauxilium.com [bioauxilium.com]
- 9. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Structural Biology of IRAK4 in Complex with Degrader-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in innate immune signaling pathways. Its dual role as both a kinase and a scaffolding protein makes it a compelling therapeutic target for a range of inflammatory diseases and cancers. Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has emerged as a promising strategy to overcome the limitations of traditional kinase inhibitors by eliminating the entire IRAK4 protein. This technical guide provides an in-depth overview of the structural biology and characterization of IRAK4 in the context of a specific PROTAC, referred to as "degrader-11" or "compound 15." While a definitive crystal or cryo-EM structure of the IRAK4-degrader-11 complex is not publicly available, this document synthesizes the known quantitative data for this compound and provides detailed experimental protocols and conceptual frameworks for its characterization.
Introduction to IRAK4 and Targeted Degradation
The innate immune system relies on the rapid detection of pathogens and cellular damage, a process largely mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Downstream of these receptors, IRAK4 plays a pivotal role in assembling the Myddosome signaling complex and phosphorylating downstream targets, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
Traditional small-molecule inhibitors of IRAK4 have focused on blocking its kinase activity. However, the scaffolding function of IRAK4 is also critical for signal transduction. PROTACs offer a distinct advantage by inducing the degradation of the entire IRAK4 protein, thereby ablating both its catalytic and scaffolding functions. These heterobifunctional molecules consist of a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
"PROTAC IRAK4 degrader-11 (compound 15)" is a known degrader of IRAK4 that utilizes the Cereblon (CRBN) E3 ligase for its mechanism of action.[1][2][3]
Quantitative Data for IRAK4 Degrader-11
The following table summarizes the publicly available quantitative data for "this compound (compound 15)." This data is essential for understanding its potency and efficacy in a cellular context.
| Parameter | Value | Cell Line | Assay Type | Reference(s) |
| DC50 | 2.29 nM | HEK2993 | Cellular Degradation Assay | [1][2][3] |
| Dmax | 96.25% | HEK2993 | Cellular Degradation Assay | [1][2][3] |
Note: DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable with the compound.
Signaling Pathways and Mechanism of Action
To understand the context in which IRAK4 degraders function, it is crucial to visualize the relevant signaling pathways and the degrader's mechanism of action.
References
Understanding the Selectivity Profile of IRAK4 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain a detailed selectivity profile or specific experimental protocols for a compound explicitly named "IRAK4 degrader-11" with a reported DC50 of 2.29 nM in HEK293 cells. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for assessing the selectivity of IRAK4-targeting PROTACs (Proteolysis Targeting Chimeras), using data from well-characterized, publicly disclosed IRAK4 degraders as representative examples.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the innate immune signaling pathways.[1][2] It is a key component of the Myddosome complex, which forms downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] IRAK4 possesses both kinase and scaffolding functions, both of which are essential for the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[4][5] Due to its central role in inflammatory processes, IRAK4 is a high-value therapeutic target for autoimmune diseases, inflammatory disorders, and certain cancers.[5]
Targeted protein degradation, utilizing technologies like PROTACs, offers a novel therapeutic modality that differs from traditional inhibition.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (e.g., IRAK4), another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome. This approach has the potential advantage of eliminating both the catalytic and non-catalytic scaffolding functions of IRAK4.[5]
The IRAK4 Signaling Pathway
The signaling cascade initiated by TLR and IL-1R activation is a cornerstone of the innate immune response. The diagram below illustrates the central role of IRAK4 in this pathway.
References
Preclinical Models for Studying IRAK4 Degrader-11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preclinical models and methodologies for the evaluation of IRAK4 degrader-11, a potent PROTAC molecule that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document outlines essential in vitro and in vivo experimental frameworks, detailed protocols, and data presentation formats crucial for advancing the preclinical development of IRAK4-targeting therapeutics.
Introduction to IRAK4 and Targeted Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.[1][2] Unlike traditional kinase inhibitors that only block the catalytic function of a protein, targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), eliminate the entire protein, thereby abrogating both its kinase and scaffolding functions.[1] This dual action may lead to a more profound and durable therapeutic effect.[1] IRAK4 degrader-11 is a PROTAC molecule that utilizes a Cereblon ligand to achieve a maximal IRAK4 degradation rate of 96.25% in HEK293 cells, with a DC50 value of 2.29 nM.[3]
IRAK4 Signaling Pathway
The activation of TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][4] IRAK4 then phosphorylates other IRAK family members, such as IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[1][5] This ultimately results in the production of pro-inflammatory cytokines and chemokines.[1]
In Vitro Models and Assays
A variety of in vitro assays are essential for characterizing the activity, potency, and mechanism of action of IRAK4 degraders.
Quantitative Data Presentation
The efficacy of IRAK4 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| IRAK4 degrader-11 | HEK293 | 2.29 | 96.25 | Not Specified | [3] |
| KT-474 | THP-1 | 8.9 | 66.2 | HTRF | [6] |
| KT-474 | hPBMCs | 0.9 | 101.3 | HTRF | [6] |
| Compound 9 (VHL-based) | OCI-LY10 | - | >90 | Western Blot | [6] |
| GS-6791 | Human PBMCs | Potent Degradation | >90% | Flow Cytometry/ELISA | [7] |
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of IRAK4 degraders.
Key Experimental Protocols
1. Western Blot for IRAK4 Degradation
-
Objective: To qualitatively and semi-quantitatively assess the degradation of IRAK4 protein levels in cells treated with a degrader.[6]
-
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293, THP-1, PBMCs) and treat with various concentrations of IRAK4 degrader-11 or vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.[6][8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[6][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate with a primary antibody against IRAK4 overnight at 4°C.[6][8]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).[6]
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][8]
-
Analysis: Quantify band intensities using densitometry software and normalize IRAK4 levels to the loading control.[6]
-
2. ELISA for Cytokine Production
-
Objective: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in response to TLR/IL-1R stimulation and the inhibitory effect of the IRAK4 degrader.[1][9]
-
Methodology:
-
Cell Treatment: Pre-treat cells (e.g., PBMCs) with the IRAK4 degrader for a specified time, followed by stimulation with a TLR agonist (e.g., LPS, R848) or IL-1β.[7]
-
Supernatant Collection: Collect the cell culture supernatant.[9]
-
ELISA Procedure: Perform a sandwich ELISA using a commercial kit specific for the cytokine of interest, following the manufacturer's instructions.[9] This typically involves coating a plate with a capture antibody, adding samples and standards, incubating with a detection antibody, adding a substrate, and stopping the reaction.[9]
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.[6][9]
-
Analysis: Generate a standard curve to calculate the cytokine concentration in each sample.[9]
-
3. Cell Viability Assay
-
Objective: To assess the cytotoxicity of the IRAK4 degrader.[10]
-
Methodology (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the IRAK4 degrader for a desired duration (e.g., 24, 48, 72 hours).[8][10]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).[8]
-
Analysis: Calculate cell viability relative to the vehicle-treated control.[8]
-
In Vivo Preclinical Models
In vivo studies are critical for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of IRAK4 degraders in a physiological context.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. IRAK4 Degrader GS-6791 Inhibits TLR and IL-1R-Driven Inflammatory Signaling, and Ameliorates Disease in a Preclinical Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of PROTAC IRAK4 Degrader-11
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune diseases and cancers, making it a compelling therapeutic target.[1][4] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules that eliminate specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6][7] An IRAK4-targeting PROTAC, such as "PROTAC IRAK4 degrader-11," is designed to specifically induce the degradation of the IRAK4 protein, thereby ablating both its catalytic and scaffolding functions.[8]
These application notes provide a comprehensive set of detailed protocols for various cell-based assays to evaluate the activity and mechanism of action of PROTAC IRAK4 degraders. The methodologies described will enable researchers to quantify IRAK4 degradation, confirm the mechanism of action, and assess the functional consequences of IRAK4 knockdown.
Signaling Pathway and Mechanism of Action
IRAK4 Signaling Pathway
IRAK4 is a central node in the innate immune response.[4] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex called the Myddosome.[9][10] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1.[4][10] Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways, including NF-κB and MAPK, which culminate in the production of pro-inflammatory cytokines and cell survival signals.[1][9]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting them.[7][11] The PROTAC simultaneously binds to IRAK4 and the E3 ligase, forming a ternary complex.[11][12] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the IRAK4 protein.[7] The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.[7][11][13]
Data Presentation: Quantitative Summary of IRAK4 PROTAC Activity
The primary efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below summarizes data for representative IRAK4-targeting PROTACs to provide a comparative baseline. Note: Data for a specific compound named "this compound" is not publicly available.
| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| KT-474 | Cereblon | THP-1 | Not Specified | <1 | >95 | [14] |
| KT-474 | Cereblon | OCI-Ly10 | Not Specified | 2 | >95 | [15] |
| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [14] |
| Compound 8 | VHL | PBMCs | Western Blot | 259 | >90 | [14] |
| Degrader-5 | Not Specified | HEK-293T | Not Specified | 405 | Not Specified | [15] |
Experimental Protocols
A generalized workflow for evaluating a PROTAC degrader is outlined below. It begins with cell treatment and proceeds through various analytical methods to confirm protein degradation and functional outcomes.
Protocol 1: Western Blot for IRAK4 Degradation
Objective: To quantitatively measure the reduction of IRAK4 protein levels in cells following treatment with a PROTAC degrader.[5]
Materials:
-
Cell Culture: THP-1, OCI-Ly10, or Primary Human PBMCs[16]
-
Reagents: this compound, DMSO (vehicle control)
-
Buffers: Ice-cold PBS, RIPA Lysis Buffer with protease and phosphatase inhibitors[16]
-
Assay Kits: BCA Protein Assay Kit[5]
-
Antibodies: Primary anti-IRAK4 and anti-loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody[17]
-
Equipment: SDS-PAGE gels, transfer apparatus, PVDF membranes, chemiluminescence imager[5]
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1) in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-response of the IRAK4 degrader (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4-24 hours).[14][18]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 20-30 minutes.[14][16] Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris and collect the supernatant.[8][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions to ensure equal protein loading.[5][17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14] Separate proteins via electrophoresis and then transfer them to a PVDF membrane.[5][17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][17]
-
Incubate the membrane with a primary anti-IRAK4 antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Repeat the process for a loading control antibody.[8]
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager.[8][14] Quantify the band intensities using image analysis software. Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[17]
Protocol 2: Cytokine Release Assay (ELISA/MSD)
Objective: To measure the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α).[14][17]
Materials:
-
Cell Culture: Primary Human PBMCs or THP-1 cells[17]
-
Reagents: IRAK4 degrader, TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)[17]
-
Assay Kits: Human IL-6 and TNF-α ELISA or MSD kits[14]
-
Equipment: Microplate reader[16]
Procedure:
-
Cell Treatment: Pre-treat immune cells (e.g., PBMCs) with various concentrations of the IRAK4 degrader for a specified time (e.g., 24 hours).[14][17]
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS) for a defined period to induce cytokine production.[17][18]
-
Supernatant Collection: Collect the cell culture supernatant by centrifugation.[14][18]
-
Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatant using an ELISA or MSD kit, following the manufacturer's instructions.[14][15]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the degrader that inhibits 50% of cytokine production compared to the stimulated vehicle control.[18]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the IRAK4-PROTAC-E3 ligase ternary complex, which is the foundational step for PROTAC-mediated degradation.[14][19]
Materials:
-
Samples: Lysates from cells treated with the IRAK4 degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.[18][19]
-
Antibodies: Antibody against the E3 ligase (e.g., anti-Cereblon) or IRAK4 for immunoprecipitation; antibodies for Western blot detection of both IRAK4 and the E3 ligase.[14]
-
Beads: Protein A/G magnetic beads.[14]
Procedure:
-
Cell Treatment and Lysis: Treat cells with the IRAK4 degrader and MG132. Lyse cells as described in Protocol 1.
-
Immunoprecipitation: Incubate cell lysates with the primary antibody (e.g., anti-Cereblon) overnight at 4°C.[14] Add Protein A/G beads and incubate for an additional 2 hours to capture the antibody-protein complexes.[14]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[14]
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the samples by Western blot using antibodies against both IRAK4 and the E3 ligase.
-
Analysis: The presence of IRAK4 in the sample immunoprecipitated with the E3 ligase antibody (and vice-versa) confirms the formation of the ternary complex.
Protocol 4: Luminescence-Based Real-Time Degradation Assay (e.g., HiBiT)
Objective: To monitor PROTAC-induced protein degradation in real-time in living cells.[14][20]
Materials:
-
Cell Lines: Cells engineered to express HiBiT-tagged IRAK4.[14]
-
Reagents: IRAK4 degrader.
-
Detection System: HiBiT lytic detection reagent.[14]
-
Equipment: Luminometer.[14]
Procedure:
-
Cell Seeding: Plate the HiBiT-IRAK4 expressing cells in a white, opaque 96-well plate.[14]
-
Treatment: Add the IRAK4 degrader at various concentrations to the cells.[14]
-
Detection: At desired time points, add the HiBiT lytic detection reagent, which contains the LgBiT protein and substrate.[14] The complementation of HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. A decrease in the luminescent signal corresponds to the degradation of the HiBiT-IRAK4 fusion protein. Plot the signal over time or against concentration to determine degradation kinetics, DC50, and Dmax.
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer (2024) | Guillermo Garcia-Manero | 4 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. Protein Degradation and PROTACs [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for IRAK4 Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, initiating the formation of the "Myddosome" complex.[1] This complex is a key platform for launching innate immune responses, ultimately leading to the activation of downstream pathways such as NF-κB and MAPK, and subsequent production of pro-inflammatory cytokines.[1]
Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1] While traditional kinase inhibitors have been developed, they may not fully address the scaffolding function of IRAK4.[1] A more recent and promising therapeutic strategy involves the targeted degradation of the IRAK4 protein using technologies like Proteolysis Targeting Chimeras (PROTACs).[1] These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby eliminating both its kinase and scaffolding activities.[1] This document provides a comprehensive protocol for inducing and analyzing IRAK4 degradation in cultured cells using Western blotting, a fundamental technique for monitoring changes in protein levels.[1]
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Ligand binding to these receptors triggers the recruitment of the MyD88 adapter protein, which in turn recruits and activates IRAK4. This initiates a phosphorylation cascade that results in the activation of downstream inflammatory pathways.
References
Application Notes and Protocols: Cytokine Release Assay with PROTAC IRAK4 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] It is a pivotal component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 mediates a signaling cascade that results in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[3] Beyond its kinase activity, IRAK4 also functions as a crucial scaffolding protein essential for the assembly of the Myddosome, a key signaling complex.[4]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the complete removal of a target protein by harnessing the cell's own ubiquitin-proteasome system.[1] PROTAC IRAK4 degrader-11 is a PROTAC molecule that utilizes a Cereblon ligand to induce the degradation of IRAK4.[5][6] By triggering the degradation of the entire IRAK4 protein, this approach aims to overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the target.[4]
These application notes provide a detailed protocol for assessing the functional consequences of IRAK4 degradation by this compound in primary human immune cells, specifically focusing on the inhibition of cytokine release. Cytokine Release Assays (CRAs) are essential in vitro tools to evaluate the immunomodulatory activity of therapeutic compounds.[7]
Note on Available Data: As of the latest update, specific data on the inhibition of cytokine release (e.g., IC50 values) for this compound in primary human immune cells is not publicly available. The provided protocols and data tables are based on established methodologies for similar, well-characterized IRAK4 PROTAC degraders, such as KT-474, to serve as a comprehensive guide.[4][8]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the IRAK4 signaling pathway and the mechanism of action for a PROTAC IRAK4 degrader.
Caption: IRAK4 Signaling Pathway leading to cytokine production.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 7. labcorp.com [labcorp.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
Determining the Potency and Efficacy of IRAK4 Degrader-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of IRAK4 degrader-11, a potent and selective PROTAC (Proteolysis Targeting Chimera) molecule. Detailed protocols are outlined for determining key performance indicators: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). These metrics are crucial for evaluating the efficacy and potency of this degrader in cellular models. The provided methodologies are designed to ensure reproducibility and accuracy in experimental outcomes.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its central role in initiating and amplifying inflammatory responses has made it a prime therapeutic target for a multitude of autoimmune and inflammatory diseases. Traditional kinase inhibitors have been developed; however, they may not fully abrogate the scaffolding function of IRAK4.[2]
Targeted protein degradation, utilizing molecules like PROTACs, offers a novel therapeutic strategy by inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[2] This approach eliminates both the kinase and scaffolding functions of IRAK4.[2] IRAK4 degrader-11 is a PROTAC molecule that utilizes a Cereblon ligand to engage the E3 ubiquitin ligase machinery, leading to the degradation of IRAK4.[3][4]
Accurate determination of the DC50 and Dmax values is essential for the preclinical evaluation of IRAK4 degrader-11. The DC50 represents the concentration of the degrader required to achieve 50% of the maximum protein degradation, indicating its potency.[5] The Dmax is the maximum percentage of protein degradation achievable, reflecting the efficacy of the degrader.[5] This document provides detailed protocols for quantifying these parameters using Western blotting.
Data Presentation
The following table summarizes the reported in vitro degradation potency and efficacy of IRAK4 degrader-11.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| IRAK4 degrader-11 | HEK293 | 2.29 | 96.25 | Western Blot |
[Data sourced from publicly available information.][3][4]
Signaling Pathways and Experimental Workflow
To understand the context of IRAK4 degradation, it is essential to visualize the relevant signaling pathway and the experimental workflow for determining DC50 and Dmax.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cells with IRAK4 degrader-11.
Materials:
-
HEK293 cells (or other suitable cell line expressing IRAK4)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
IRAK4 degrader-11 (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of IRAK4 degrader-11 in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of IRAK4 degrader-11. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[6]
Protocol 2: Western Blot Analysis of IRAK4 Degradation
This protocol details the steps for quantifying IRAK4 protein levels following treatment with IRAK4 degrader-11.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microfuge tube and incubate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[7]
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-IRAK4 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Repeat the immunoblotting process for the loading control antibody on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
Protocol 3: DC50 and Dmax Determination
This protocol describes the data analysis to calculate the DC50 and Dmax values.
Procedure:
-
Calculate Percent Degradation: For each concentration of IRAK4 degrader-11, calculate the percentage of IRAK4 remaining relative to the vehicle control (which is set to 100%). The percentage of degradation is then calculated as 100% - % IRAK4 remaining.
-
Data Plotting: Plot the percentage of IRAK4 degradation against the logarithm of the IRAK4 degrader-11 concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve.[6]
-
Determine DC50 and Dmax: From the fitted curve, the DC50 and Dmax values can be determined. The Dmax is the top plateau of the curve, and the DC50 is the concentration at which 50% of the Dmax is achieved.[6]
Conclusion
These application notes and protocols provide a robust framework for the in vitro characterization of IRAK4 degrader-11. By following these detailed procedures, researchers can reliably and reproducibly determine the DC50 and Dmax values, which are fundamental parameters for assessing the potency and efficacy of this targeted protein degrader. This information is critical for advancing the preclinical development of IRAK4 degraders as potential therapeutics for inflammatory and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
Experimental Guide for IRAK4 Degrader-11 in OCI-Ly10 Cells
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] In certain B-cell lymphomas, such as the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), activating mutations in the MYD88 gene lead to constitutive activation of IRAK4.[2] This persistent signaling drives oncogenic pathways, primarily NF-κB, which promotes lymphoma cell proliferation and survival.[2] The OCI-Ly10 cell line, which harbors the MYD88 L265P mutation, is a widely used model for studying IRAK4-dependent lymphomas.[3]
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy.[1] PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1] IRAK4 degrader-11 is a PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to target IRAK4 for degradation. This application note provides a detailed experimental guide for the use of IRAK4 degrader-11 in OCI-Ly10 cells, including protocols for assessing its degradation activity and impact on cell viability.
IRAK4 Signaling Pathway and Degrader Mechanism of Action
The diagram below illustrates the IRAK4 signaling pathway in MYD88-mutant lymphoma and the mechanism of action of a PROTAC IRAK4 degrader.
Caption: IRAK4 signaling and PROTAC-induced degradation.
Quantitative Data Summary
| Degrader | Target E3 Ligase | DC50 (nM) in OCI-Ly10 | IC50 (nM) in OCI-Ly10 | Reference |
| PROTAC IRAK4 degrader-11 | CRBN | Not Reported | Not Reported | [2] |
| KT-474 | CRBN | 2.0 | >10,000 | [2][4] |
| KTX-582 | CRBN | 4.0 | Not Reported | [2] |
| KTX-120 | Not Specified | Low single-digit nM | 7-29 | [5] |
Experimental Protocols
Protocol 1: OCI-Ly10 Cell Culture
OCI-Ly10 cells are cultured in suspension.
Materials:
-
OCI-Ly10 cell line
-
IMDM medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
T25 or T75 culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture OCI-Ly10 cells in IMDM supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cell densities between 0.5 x 10^5 and 2 x 10^6 cells/mL.
-
Split the culture every 2-3 days by diluting the cell suspension in fresh, pre-warmed medium.
-
Regularly check for mycoplasma contamination.
Protocol 2: Assessment of IRAK4 Degradation by Western Blot
This protocol details the quantification of IRAK4 protein levels following treatment with IRAK4 degrader-11.
Caption: Western Blot workflow for IRAK4 degradation.
Materials:
-
Cultured OCI-Ly10 cells
-
IRAK4 degrader-11
-
DMSO (vehicle control)
-
PBS (ice-cold)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed OCI-Ly10 cells in a multi-well plate and treat with serial dilutions of IRAK4 degrader-11 (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the IRAK4 band intensity to the corresponding loading control band intensity. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC50 value.
Protocol 3: Cell Viability Assay
This protocol is to determine the effect of IRAK4 degrader-11 on the viability of OCI-Ly10 cells.
Caption: Workflow for cell viability assay.
Materials:
-
Cultured OCI-Ly10 cells
-
IRAK4 degrader-11
-
DMSO (vehicle control)
-
96-well plates (white-walled for luminescence assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding: Seed OCI-Ly10 cells in a 96-well plate at a predetermined density in fresh culture medium.
-
Compound Treatment: Add a serial dilution of IRAK4 degrader-11 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a signal (e.g., luminescence) proportional to the amount of ATP present, which indicates the number of viable cells.
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells. Plot the percentage of viability against the degrader concentration and use non-linear regression to calculate the IC50 value.
Conclusion
This experimental guide provides a framework for the evaluation of IRAK4 degrader-11 in OCI-Ly10 cells. By following these protocols, researchers can effectively assess the degradation of IRAK4 and its subsequent effects on cell viability. The provided diagrams and quantitative data for related compounds offer a comprehensive understanding of the IRAK4 signaling pathway and the mechanism of action of IRAK4 degraders, facilitating further research and drug development in this area.
References
- 1. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of PROTAC IRAK4 Degrader-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 is essential for the formation of the Myddosome signaling complex, which subsequently activates downstream pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[1] Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune and inflammatory diseases.[3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[4] An IRAK4 PROTAC, such as PROTAC IRAK4 degrader-11, is a heterobifunctional molecule designed to simultaneously bind to IRAK4 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4] This approach not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, potentially offering a more profound and sustained therapeutic effect compared to traditional kinase inhibitors.[3]
This compound, also known as compound 15, is a potent degrader of IRAK4 that utilizes the Cereblon E3 ligase.[5] In vitro studies have demonstrated its high degradation efficiency, with a DC50 of 2.29 nM and a maximum degradation of 96.25% in HEK293 cells.[5] While specific in vivo dosage and detailed protocols for this compound are not yet publicly available, this document provides representative protocols and dosage considerations based on in vivo studies of other potent IRAK4 PROTACs. These notes are intended to serve as a guide for designing and executing in vivo experiments to evaluate the efficacy of this compound.
Signaling Pathways and Experimental Workflows
To effectively design and interpret in vivo studies, a thorough understanding of the IRAK4 signaling pathway and the general workflow for evaluating an IRAK4 degrader is essential.
Figure 1: IRAK4 Signaling Pathway and Mechanism of PROTAC Action.
Figure 2: General Experimental Workflow for In Vivo Studies.
Quantitative Data Summary
The following table summarizes representative in vivo dosage and pharmacodynamic data for other potent IRAK4 PROTACs. This information can be used as a starting point for designing studies with this compound.
| Compound Name | Animal Model | Dosing Regimen | IRAK4 Degradation | Reference |
| KT-474 | Mouse (LPS-induced acute lung injury) | Oral gavage | Significant reduction in lung tissue | [6] |
| Compound A | Mouse (MSU crystal-induced air pouch) | 30-100 mg/kg, twice daily for 3 days (oral) | Significant reduction in spleen | [7] |
| Compound A | Wild-type Mouse | 300 mg/kg, single dose (oral) | ~100% in skin, ~66% in spleen (sustained for 48h) | [7] |
| Compound A | Dog | Up to 10 mg/kg/day for 7 days (oral) | >85% in PBMCs, below limit of quantitation in skin | [7] |
| HPB-143 | Rat | NOAEL: 40 mg/kg | Not specified | [5] |
| HPB-143 | Dog | NOAEL: 5 mg/kg | Not specified | [5] |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Below are detailed protocols for common in vivo models used to assess the efficacy of IRAK4 degraders in inflammatory and autoimmune diseases.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the acute anti-inflammatory effects of a compound.
-
Animals: C57BL/6 or BALB/c mice (8-10 weeks old).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
-
Protocol:
-
Acclimatize mice for at least one week.
-
Prepare the required concentration of this compound in the vehicle.
-
Administer the degrader or vehicle to mice via oral gavage. A pre-treatment time of 2-4 hours is common.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).
-
Monitor animals for clinical signs of distress.
-
At a predetermined time point (e.g., 1.5 - 6 hours post-LPS challenge), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).
-
Tissues such as spleen and liver can be harvested for pharmacodynamic analysis of IRAK4 degradation.
-
-
Endpoints:
-
Pharmacodynamic: IRAK4 protein levels in spleen or peripheral blood mononuclear cells (PBMCs) measured by Western blot or mass spectrometry.
-
Efficacy: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) measured by ELISA.
-
Collagen-Induced Arthritis (CIA)
This is a widely used model for rheumatoid arthritis.
-
Animals: DBA/1J mice (8-10 weeks old).
-
Materials:
-
This compound
-
Vehicle
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
-
Protocol:
-
Immunization Day 0: Emulsify bovine type II collagen in CFA. Administer an intradermal injection at the base of the tail.
-
Booster Day 21: Administer a booster injection of bovine type II collagen emulsified in IFA.
-
Treatment: Begin daily oral administration of this compound or vehicle upon the onset of arthritis (clinical score > 1). A typical dose for an IRAK4 inhibitor has been reported at 30 mg/kg.[6]
-
Monitoring: Monitor clinical signs of arthritis daily or every other day using a scoring system (0-4 per paw). Measure paw thickness with calipers.
-
Termination: At the end of the study (e.g., day 35-42), euthanize the animals.
-
-
Endpoints:
-
Pharmacodynamic: IRAK4 protein levels in paw tissue or PBMCs.
-
Efficacy:
-
Clinical arthritis score.
-
Paw swelling (thickness).
-
Histopathological analysis of joints for inflammation, pannus formation, and bone erosion.
-
Serum levels of anti-collagen antibodies and inflammatory cytokines.
-
-
Pharmacodynamic Analysis of IRAK4 Degradation
This protocol outlines the general procedure for measuring IRAK4 protein levels in tissues.
-
Sample Collection: Collect tissues of interest (e.g., spleen, skin, paw tissue) or blood for PBMC isolation at desired time points after dosing.
-
Protein Extraction:
-
Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize IRAK4 levels to the loading control.
-
Conclusion
This compound represents a promising therapeutic agent for inflammatory and autoimmune diseases due to its potent in vitro degradation of IRAK4. While specific in vivo data for this compound is not yet available, the protocols and data presented here for other IRAK4 PROTACs provide a solid foundation for designing and conducting preclinical in vivo studies. Careful optimization of the dosage and treatment regimen will be crucial to fully evaluate the therapeutic potential of this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymedbiopharma.com [polymedbiopharma.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
Methods for Assessing Ternary Complex Formation in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of ternary complexes, where two proteins are brought into proximity by a small molecule or another protein, is a critical mechanism in cellular signaling and a cornerstone of modern therapeutic strategies like targeted protein degradation (e.g., PROTACs). The ability to accurately assess the formation of these complexes within the cellular environment is paramount for understanding biological processes and for the development of novel drugs. This document provides detailed application notes and protocols for several key in-cell methods used to detect and quantify ternary complex formation.
Two-Step Co-Immunoprecipitation (Co-IP)
Application Note
Two-step co-immunoprecipitation (Co-IP) is a robust and widely used technique to demonstrate the interaction between three or more proteins in a complex.[1] Unlike single-step Co-IP, which can only confirm binary interactions, the sequential immunoprecipitation of two different components of the putative complex provides strong evidence for the existence of a stable ternary complex.[1][2] This method is particularly useful for validating interactions identified through other means and for studying the assembly of protein complexes under different cellular conditions.
Principle of the Assay
The principle of two-step Co-IP involves the sequential isolation of a protein complex using antibodies against two different tagged proteins within the complex.[1][3] First, the primary bait protein is immunoprecipitated, and the entire complex is eluted under native conditions. Subsequently, a secondary immunoprecipitation is performed from the eluate using an antibody against the second protein of interest. The final immunoprecipitate is then analyzed by Western blotting to detect the presence of the third component, confirming the formation of the ternary complex.[1][3]
Experimental Protocol
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies for immunoprecipitation (e.g., anti-Flag, anti-HA) and for Western blotting.
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 3x Flag peptide solution)
-
Wash buffer (e.g., TBST)
-
SDS-PAGE gels and Western blotting reagents
-
Cell Culture and Transfection:
-
Culture cells to 70-80% confluency.
-
Co-transfect cells with expression vectors for the three proteins of interest. One or two proteins should have distinct epitope tags (e.g., Flag and HA).
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
First Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the first primary antibody (e.g., anti-Flag) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
-
Elution:
-
Elute the protein complex by incubating the beads with elution buffer (e.g., 3x Flag peptide) for 1-2 hours at 4°C.
-
Collect the eluate.
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with the second primary antibody (e.g., anti-HA) overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
-
-
Elute the final complex from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the third protein of the complex.
-
Detect the protein using an appropriate secondary antibody and chemiluminescence.
-
Data Presentation
Quantitative analysis of Western blots can be performed using densitometry. The intensity of the band corresponding to the third protein in the final immunoprecipitate is measured and can be compared across different experimental conditions.[5][6]
| Sample | Input (Relative Densitometry Units) | 1st IP Eluate (Relative Densitometry Units) | 2nd IP Eluate (Relative Densitometry Units) |
| Protein A-Flag | 1.00 | 0.85 | 0.05 (in control) |
| Protein B-HA | 1.00 | 0.70 | 0.65 |
| Protein C | 1.00 | 0.65 | 0.58 |
| Negative Control (No Protein A-Flag) | 1.00 | 0.02 | 0.01 |
Mandatory Visualization
References
- 1. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative in situ proximity ligation assays examining protein interactions and phosphorylation during smooth muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LabXchange [labxchange.org]
- 6. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
Application Notes and Protocols for the Immunoprecipitation of Ubiquitinated IRAK4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Upon receptor ligation, IRAK4 is recruited to the receptor complex by the adaptor protein MyD88, forming a complex known as the Myddosome.[1][3][4] Within this complex, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][2][5]
Ubiquitination, the post-translational modification of proteins with ubiquitin, is a key mechanism regulating the activity, localization, and degradation of signaling molecules. IRAK4's function is intertwined with the ubiquitin-proteasome system. For instance, the E3 ubiquitin ligase TRAF6 is activated downstream of the IRAK complex, leading to its own autoubiquitination and the ubiquitination of downstream targets.[2][6] Furthermore, IRAK4 activity can lead to the phosphorylation-dependent ubiquitination and subsequent degradation of other signaling components like MyD88 adaptor-like (Mal).[5][7][8] Investigating the ubiquitination status of IRAK4 itself is crucial for understanding the feedback mechanisms that control its stability and signaling output.
These application notes provide a detailed protocol for the immunoprecipitation of ubiquitinated IRAK4 from cultured cells. This procedure is essential for researchers studying the regulation of IRAK4 signaling and for professionals developing therapeutics targeting this pathway.
Signaling Pathway and Experimental Logic
The TLR/IL-1R signaling pathway initiates with ligand binding, leading to receptor dimerization and the recruitment of MyD88. IRAK4 is then recruited and activates IRAK1 through phosphorylation. This complex then interacts with TRAF6, an E3 ubiquitin ligase, which mediates downstream signaling. The ubiquitination of components within this pathway, including potentially IRAK4 itself, is a critical regulatory step.
Caption: IRAK4 signaling cascade via TLR/IL-1R pathways.
The experimental workflow is designed to specifically isolate IRAK4 and its ubiquitinated forms from a complex cellular lysate. This is achieved by first lysing cells under conditions that preserve protein modifications, then using an antibody specific to IRAK4 to capture it, and finally detecting the attached ubiquitin chains via Western blotting.
Caption: Experimental workflow for immunoprecipitating ubiquitinated IRAK4.
Materials and Reagents
Antibodies
| Antibody Type | Vendor Example | Catalog # | Application |
| Primary Antibodies | |||
| Anti-IRAK4 (for IP) | Cell Signaling Technology | #4363 | IP, WB[1] |
| Novus Biologicals | NB500-597 | IP, WB | |
| Abcam | ab119942 | WB, IHC, IF | |
| Anti-Ubiquitin (for WB) | Thermo Fisher Scientific | 13-1600 (Ubi-1) | WB, IP, IHC[9] |
| Santa Cruz Biotechnology | sc-166553 (A-5) | WB, IP, IF[10] | |
| R&D Systems | A-106 (FK2) | IP, WB | |
| Control Antibody | |||
| Normal Rabbit IgG | Cell Signaling Technology | #2729 | IP Control |
| Normal Mouse IgG | Santa Cruz Biotechnology | sc-2025 | IP Control |
| Secondary Antibodies | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | WB |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | #7076 | WB |
Note: It is crucial to use antibodies validated for immunoprecipitation (IP).
Buffers and Reagents
| Reagent | Purpose | Stock Concentration | Working Concentration |
| Lysis Buffer | |||
| Tris-HCl, pH 7.5 | Buffering agent | 1 M | 50 mM |
| NaCl | Salt concentration | 5 M | 150 mM |
| EDTA | DUB inhibitor (metallo) | 0.5 M | 1 mM[11] |
| NP-40 or Triton X-100 | Non-ionic detergent | 10% | 1%[12] |
| SDS | Ionic detergent (optional) | 10% | 0.1 - 1%[12] |
| Inhibitors | |||
| Proteasome Inhibitor Cocktail | Prevent protein degradation | 100x | 1x |
| Phosphatase Inhibitor Cocktail | Prevent dephosphorylation | 100x | 1x |
| N-Ethylmaleimide (NEM) | DUB inhibitor (cysteine) | 1 M | 25-50 mM[11][13] |
| PR-619 (optional) | Broad-spectrum DUB inhibitor | 10 mM | 10-50 µM[14] |
| MG132 | Proteasome inhibitor | 10 mM | 10-20 µM |
| Other Reagents | |||
| Protein A/G Magnetic Beads | Immune complex capture | 50% slurry | 20-30 µL per IP |
| Glycine | Elution agent | 0.2 M, pH 2.5 | For acid elution |
| 2x Laemmli Sample Buffer | Denaturing elution/loading | 2x | 1x |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Step 1: Cell Culture and Treatment
-
Culture cells (e.g., HEK293T, THP-1) to approximately 80-90% confluency in a 10 cm dish.
-
(Optional) Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[15]
-
(Optional) Stimulate cells with an appropriate ligand (e.g., IL-1β or LPS) for the desired time to activate the IRAK4 signaling pathway.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
Step 2: Cell Lysis
-
Prepare fresh, ice-cold Lysis Buffer. For detecting ubiquitination, a stringent buffer is often required.[12] A recommended starting point is RIPA buffer supplemented with inhibitors.
-
Modified RIPA Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Immediately before use, add DUB inhibitors (e.g., 25-50 mM NEM) and a proteasome inhibitor cocktail to the lysis buffer.[11][13] The activity of deubiquitinases (DUBs) upon cell lysis can rapidly remove ubiquitin chains, so their inhibition is critical.[13][16]
-
Add 1 mL of ice-cold lysis buffer to the 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
To shear genomic DNA and reduce viscosity, sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off).[17]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[14]
-
Transfer the supernatant to a new pre-chilled tube. This is the cleared lysate.
Step 3: Protein Quantification and Pre-Clearing
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
Take an aliquot of the lysate (20-50 µL) to serve as the "Input" control for Western Blot analysis.[4]
-
For each immunoprecipitation reaction, use 500 µg to 1 mg of total protein. Adjust the volume with lysis buffer to a final volume of 500 µL.
-
To reduce non-specific binding, pre-clear the lysate by adding 20 µL of Protein A/G magnetic bead slurry and incubating on a rotator for 1 hour at 4°C.
-
Place the tubes on a magnetic rack and collect the supernatant (pre-cleared lysate).
Step 4: Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody:
-
Sample: 2-5 µg of anti-IRAK4 antibody.
-
Negative Control: An equivalent amount of isotype control IgG (e.g., Normal Rabbit IgG).[4]
-
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic bead slurry to each reaction.
-
Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
Step 5: Washing
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer (a common choice is the lysis buffer with a lower detergent concentration, e.g., 0.1% NP-40). For ubiquitination studies, a high-salt wash buffer (e.g., containing up to 1 M NaCl) can be used for one of the washes to reduce non-specific interactions.[12]
-
After the final wash, carefully remove all residual buffer.
Step 6: Elution
-
Elute the immunoprecipitated proteins by adding 40 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[4]
-
Use a magnetic rack to pellet the beads and collect the supernatant containing the eluate.
Step 7: SDS-PAGE and Western Blotting
-
Load the eluates from the IRAK4 IP, the IgG control IP, and the "Input" sample onto an SDS-PAGE gel (a 4-12% gradient gel is recommended to resolve the high molecular weight ubiquitinated species).
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with the primary antibody against ubiquitin overnight at 4°C. A high-molecular-weight smear or laddering pattern above the expected band for IRAK4 (~52 kDa) in the IRAK4 IP lane (but not the IgG lane) indicates ubiquitinated IRAK4.
-
Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, and detect using an enhanced chemiluminescence (ECL) substrate.
-
To confirm the successful immunoprecipitation of IRAK4, the membrane can be stripped and re-probed with an anti-IRAK4 antibody.
Troubleshooting and Considerations
-
No Ubiquitin Signal: The ubiquitination of IRAK4 may be transient or low-stoichiometry. Ensure the use of a proteasome inhibitor during cell treatment and potent DUB inhibitors in the lysis buffer.[11][16]
-
High Background in IgG Control: Inadequate pre-clearing or insufficient washing can lead to high background. Increase the number of washes or the stringency of the wash buffer.
-
Weak Input Signal: Ensure sufficient protein is loaded. For low-abundance proteins, you may need to start with a larger amount of initial lysate.
-
Antibody Selection: The choice of antibody is critical. Use an antibody specifically validated for IP. Polyclonal antibodies, which recognize multiple epitopes, may be more efficient at capturing protein complexes.[1]
By following this detailed protocol, researchers can effectively immunoprecipitate ubiquitinated IRAK4, enabling further investigation into the regulatory mechanisms governing inflammatory signaling pathways.
References
- 1. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ubiquitin Monoclonal Antibody (Ubi-1) (13-1600) [thermofisher.com]
- 10. scbt.com [scbt.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifesensors.com [lifesensors.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
Quantitative Analysis of PROTAC IRAK4 Degrader-11 using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of PROTAC IRAK4 degrader-11 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and validation of robust bioanalytical methods for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism and pharmacokinetics (DMPK) studies.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins through the ubiquitin-proteasome system.[1] this compound, also known as compound 15, is a heterobifunctional molecule designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation.[2][3] IRAK4 is a critical kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] Dysregulation of the IRAK4 pathway is implicated in various inflammatory and autoimmune diseases.[1] this compound consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of IRAK4.
Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing a relationship between drug exposure and the extent of IRAK4 protein degradation.
Signaling Pathway of IRAK4
IRAK4 plays a central role in the MyD88-dependent signaling pathway, which is initiated by the activation of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of a signaling complex called the Myddosome. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.
Figure 1. Simplified IRAK4 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting PROTACs from plasma samples.[5]
Materials:
-
Rat or human plasma
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Reagent-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add 200 µL of cold precipitation solution (e.g., acetonitrile with internal standard). The ratio of plasma to precipitation solution may require optimization.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are general starting conditions that should be optimized for the specific instrument and compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | A gradient from low to high organic phase (Mobile Phase B) should be optimized to ensure good peak shape and separation from matrix components. A representative gradient is provided below. |
Representative LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Source Temperature | 500 - 600°C |
| IonSpray Voltage | 4500 - 5500 V |
| Curtain Gas | Optimized for the instrument (e.g., 30-40 psi). |
| Collision Gas | Optimized for the instrument (e.g., 8-10 psi). |
| Declustering Potential (DP) | Optimized for the specific compound. |
| Entrance Potential (EP) | Optimized for the specific compound. |
| Collision Energy (CE) | Optimized for each MRM transition. |
| Collision Cell Exit Potential (CXP) | Optimized for each MRM transition. |
MRM Transition Determination:
As the exact mass and fragmentation pattern of this compound are not publicly available, the MRM transitions must be determined empirically.
-
Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 ACN:Water).
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan in Q1 to identify the precursor ion, which will likely be the [M+H]⁺ or [M+2H]²⁺ ion.
-
Perform a product ion scan on the identified precursor ion to determine the most abundant and stable fragment ions (product ions).
-
Select at least two intense and specific product ions for each analyte (quantifier and qualifier) to create MRM transitions.
-
Optimize the collision energy for each transition to maximize the signal intensity.
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (CE) (eV) |
| This compound (Quantifier) | To be determined | To be determined | 100 | To be optimized |
| This compound (Qualifier) | To be determined | To be determined | 100 | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be optimized |
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted below.
Figure 2. General workflow for the quantification of this compound by LC-MS/MS.
Data Presentation and Method Validation
A summary of the quantitative performance of the method should be presented in clear, structured tables. Key validation parameters to assess include:
-
Linearity and Range: The concentration range over which the assay is linear, typically assessed by a calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% coefficient of variation, CV) should be evaluated at multiple QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High).
-
Selectivity and Specificity: Assessed by analyzing blank matrix from multiple sources to ensure no significant interference at the retention time of the analyte and IS.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Example Data Tables:
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Linear Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1/x² weighted | > 0.99 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Conclusion
This document provides a comprehensive framework for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrument conditions serve as a robust starting point for method development and validation. The successful implementation of such an assay is essential for advancing the preclinical and clinical development of this promising therapeutic agent.
References
Application Notes and Protocols: Validating the Effects of IRAK4 Degrader-11 Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3] IRAK4's dual function as both a kinase and a scaffolding protein makes it a compelling therapeutic target.[4] While traditional small molecule inhibitors can block the kinase activity of IRAK4, they may not fully abrogate its scaffolding function, potentially leading to incomplete pathway inhibition.[4]
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to overcome this limitation. PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[5] IRAK4 degrader-11 is a PROTAC molecule that utilizes a Cereblon (CRBN) E3 ligase ligand to induce the degradation of IRAK4.[2] This approach has the potential to abolish both the kinase and scaffolding functions of IRAK4, leading to a more profound and sustained inhibition of downstream inflammatory signaling.[6]
To rigorously validate the on-target effects of IRAK4 degrader-11 and distinguish them from potential off-target activities, a robust genetic approach is essential. The CRISPR-Cas9 system provides a powerful tool for precise gene editing, enabling the creation of IRAK4 knockout (KO) cell lines. By comparing the phenotypic and signaling responses to IRAK4 degrader-11 in wild-type (WT) versus IRAK4 KO cells, researchers can unequivocally attribute the observed effects to the degradation of IRAK4.
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for the validation of IRAK4 degrader-11's effects. Detailed protocols for generating IRAK4 KO cell lines, assessing IRAK4 degradation, and evaluating the functional consequences on downstream signaling are provided.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the IRAK4 signaling pathway, the mechanism of action of IRAK4 degrader-11, and the experimental workflow for its validation using CRISPR-Cas9.
Quantitative Data Summary
The following tables summarize key quantitative data for IRAK4 degrader-11 and the expected outcomes from the validation experiments.
Table 1: In Vitro Profile of IRAK4 Degrader-11
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (IRAK4 Degradation) | HEK293 | 2.29 nM | [2] |
| Dₘₐₓ (IRAK4 Degradation) | HEK293 | 96.25% | [2] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Expected Effects of IRAK4 Degrader-11 in Wild-Type vs. IRAK4 KO Cells
| Assay | Wild-Type (WT) Cells | IRAK4 Knockout (KO) Cells | Expected Outcome for Validation |
| IRAK4 Protein Level (Western Blot) | Dose-dependent decrease | No detectable IRAK4 | Confirms on-target degradation |
| LPS-induced TNF-α Secretion (ELISA) | Dose-dependent inhibition | No significant TNF-α secretion | Demonstrates IRAK4-dependent signaling |
| R848-induced IL-6 Secretion (ELISA) | Dose-dependent inhibition | No significant IL-6 secretion | Confirms IRAK4-dependent pathway |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of IRAK4 in THP-1 Cells
This protocol describes the generation of an IRAK4 knockout cell line using a lentiviral CRISPR-Cas9 system.
Materials:
-
THP-1 cells
-
lentiCRISPRv2 plasmid (or similar)
-
IRAK4-specific single guide RNA (sgRNA) sequences
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
6-well and 96-well plates
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the IRAK4 gene.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 plasmid.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-IRAK4-sgRNA plasmid and the lentiviral packaging plasmids.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of THP-1 Cells:
-
Seed THP-1 cells in a 6-well plate.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Centrifuge the plate at 1,000 x g for 1 hour at 32°C to enhance transduction.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the medium with fresh medium containing puromycin (1-2 µg/mL) to select for successfully transduced cells.
-
Maintain the selection for 3-5 days until a stable population of resistant cells is established.
-
-
Single-Cell Cloning:
-
Perform limiting dilution in 96-well plates to isolate single cell-derived colonies.
-
Expand the individual clones.
-
-
Validation of IRAK4 Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. PCR amplify the targeted region and perform Sanger sequencing to identify insertions or deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of IRAK4 protein expression (see Protocol 2).
-
Protocol 2: Western Blot Analysis of IRAK4 Degradation
This protocol details the procedure for quantifying IRAK4 protein levels following treatment with IRAK4 degrader-11.
Materials:
-
Wild-type and IRAK4 KO THP-1 cells
-
IRAK4 degrader-11
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed wild-type and IRAK4 KO THP-1 cells in 6-well plates.
-
Treat the wild-type cells with a serial dilution of IRAK4 degrader-11 (e.g., 0.1 nM to 1 µM) or DMSO for a specified time (e.g., 24 hours). Treat the IRAK4 KO cells with DMSO.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the β-actin band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the DMSO-treated wild-type cells.
-
Determine the DC₅₀ and Dₘₐₓ values by plotting the percentage of degradation against the degrader concentration.
-
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.
Materials:
-
Wild-type and IRAK4 KO THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
Lipopolysaccharide (LPS) or R848
-
IRAK4 degrader-11
-
DMSO (vehicle control)
-
ELISA kits for human TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Differentiation:
-
Seed wild-type and IRAK4 KO THP-1 cells in a 24-well plate.
-
Differentiate the cells into macrophage-like cells by treating them with 100 ng/mL PMA for 48 hours.
-
-
Cell Treatment and Stimulation:
-
Wash the differentiated cells with PBS and replace the medium with fresh RPMI-1640.
-
Pre-treat the cells with a serial dilution of IRAK4 degrader-11 or DMSO for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) or R848 (1 µg/mL) for 18-24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each degrader concentration relative to the stimulated DMSO-treated wild-type cells.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the degrader concentration.
-
Compare the cytokine levels in treated wild-type cells to those in stimulated and unstimulated IRAK4 KO cells.
-
Conclusion
The combination of targeted protein degradation and CRISPR-Cas9 gene editing provides a powerful and precise approach for validating the on-target effects of novel therapeutics like IRAK4 degrader-11. By demonstrating a clear correlation between IRAK4 degradation and the modulation of downstream signaling in a genetically defined system, researchers can build a strong foundation for further preclinical and clinical development. The protocols and data presented in these application notes offer a comprehensive framework for the rigorous evaluation of IRAK4-targeted degraders, ultimately contributing to the development of more effective treatments for inflammatory and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Live-Cell Imaging of IRAK4 Degradation Dynamics
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding to these receptors, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" signaling complex.[1][2] This complex initiates a phosphorylation cascade that activates downstream pathways, including NF-κB and MAPK, ultimately driving the production of pro-inflammatory cytokines.[1][3]
Given its central role, IRAK4 is a significant therapeutic target for a multitude of inflammatory and autoimmune diseases.[4] While traditional kinase inhibitors can block the catalytic activity of IRAK4, they may not address its crucial scaffolding function within the Myddosome.[1][5] A more recent and promising therapeutic strategy involves the targeted degradation of the IRAK4 protein using technologies like Proteolysis Targeting Chimeras (PROTACs).[1][6][7] PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby eliminating both its kinase and scaffolding activities for a more profound therapeutic effect.[1][3][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to visualize and quantify the dynamics of IRAK4 degradation in real-time using live-cell imaging techniques.
IRAK4 Signaling Pathway
The diagram below illustrates the pivotal role of IRAK4 in the TLR/IL-1R signaling cascade. Ligand binding to these receptors triggers the recruitment of the MyD88 adapter protein, which in turn recruits and activates IRAK4.[1][3] This initiates a phosphorylation cascade involving other IRAK family members, leading to the activation of TRAF6 and subsequent downstream signaling to NF-κB and MAPK, culminating in an inflammatory response.[1][8]
PROTAC-Mediated IRAK4 Degradation
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[6][9] In the case of an IRAK4 degrader like KT-474, one end of the molecule binds to IRAK4, while the other end binds to an E3 ligase such as Cereblon (CRBN).[10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the proteasome.[6][7] This process effectively eliminates the IRAK4 protein, abrogating both its kinase and scaffolding functions.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IRAK4 Degradation Experiments
Welcome to the technical support center for IRAK4 degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of IRAK4 degradation in typical experiments?
A1: In many contemporary studies, IRAK4 degradation is induced by Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that recruit a target protein (IRAK4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[1] This approach is advantageous as it eliminates both the kinase and scaffolding functions of the IRAK4 protein.[2]
Q2: My IRAK4 protein levels are not decreasing after treatment with a degrader. What are the potential causes?
A2: A lack of IRAK4 degradation can stem from several factors. Here is a step-by-step guide to troubleshooting this issue:
-
Confirm the Degradation Pathway: Ensure the ubiquitin-proteasome system is active in your experiment. Co-treatment with a proteasome inhibitor like MG-132 should "rescue" IRAK4 from degradation.[3][4]
-
Optimize Experimental Conditions:
-
Dose-Response: Perform a dose-response experiment with a wide range of degrader concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.[3] PROTACs can sometimes exhibit a "hook effect" at high concentrations, leading to reduced efficacy.[5]
-
Time Course: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.[6]
-
-
Cell Line Suitability:
-
Endogenous Protein Levels: Verify that your chosen cell line expresses sufficient levels of endogenous IRAK4.[6]
-
E3 Ligase Expression: Confirm the expression of the E3 ligase (e.g., Cereblon or VHL) that your PROTAC is designed to recruit.[7] Low E3 ligase expression is a common reason for poor degradation.[3]
-
-
Compound Integrity: Ensure your degrader is properly stored, has not degraded, and is fully solubilized in your experimental medium.[8]
Q3: I'm observing inconsistent or partial degradation of IRAK4 between experiments. How can I improve reproducibility?
A3: Variability in degradation can be frustrating. Consider these factors to enhance consistency:
-
Cell Culture Conditions:
-
Reagent Preparation and Handling:
-
Assay Variability:
Q4: My experiment shows significant cell toxicity. How can I determine if this is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target toxicity is crucial. Here’s how to approach this:
-
Lower the Concentration: High concentrations of the degrader can lead to off-target effects. Determine the lowest effective concentration that provides maximal degradation with minimal impact on cell viability.[3]
-
Assess IRAK4 Dependence: The observed toxicity might be a direct result of IRAK4 loss, as it is a critical protein in certain cell types.[3]
-
Use Control Compounds:
-
Proteome-Wide Analysis: Perform quantitative proteomics to identify other proteins that may be degraded, providing a global view of your degrader's selectivity.[5]
Data Presentation
Table 1: Comparative In Vitro Degradation Potency of Representative IRAK4 PROTACs
| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [11] |
| Compound 8 | VHL | PBMCs | Western Blot | 259 | >90 | [11] |
| KT-474 | Cereblon | THP-1 | Not Specified | <1 | >95 | [11] |
| KT-474 | RAW 264.7 | Not Specified | 4.034 | Not Specified | [12] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation
Objective: To quantify the reduction in IRAK4 protein levels following degrader treatment.[3]
-
Cell Seeding: Plate cells (e.g., THP-1, OCI-LY10) at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: The following day, treat cells with various concentrations of the IRAK4 degrader (e.g., 0, 1, 10, 100, 1000, 10000 nM) for the desired time (e.g., 24 hours). Include relevant controls such as a DMSO vehicle and a proteasome inhibitor co-treatment group (e.g., 1 µM MG-132).[3]
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.[3]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20-30 minutes.[11][13]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[14]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary anti-IRAK4 antibody overnight at 4°C.[13][14]
-
Wash the membrane three times with TBST.[14]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[14]
-
Repeat the immunoblotting process for a loading control antibody (e.g., GAPDH, β-actin).[11]
-
-
Detection and Analysis:
Protocol 2: Proteasome Inhibitor Rescue Experiment
Objective: To confirm that IRAK4 degradation is dependent on the proteasome.[15]
-
Cell Culture and Seeding: Culture and seed cells as described in the Western Blot protocol.
-
Proteasome Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 1-10 µM MG-132 or 10 µM epoxomicin) for 1-2 hours.[3][15]
-
IRAK4 Degrader Treatment: Add the IRAK4 degrader at the desired concentration to the pre-treated cells.
-
Incubation: Incubate the cells for the predetermined optimal degradation time (e.g., 24 hours).[15]
-
Sample Processing and Analysis: Lyse the cells and perform Western blotting for IRAK4 as described in Protocol 1. A successful rescue will show IRAK4 levels in the co-treated sample that are comparable to the vehicle control.
Visualizations
Caption: IRAK4 signaling pathway and PROTAC-mediated degradation.
Caption: General workflow for an IRAK4 degradation experiment.
Caption: Troubleshooting decision tree for poor IRAK4 degradation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC IRAK4 Degrader-11 Treatment Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC IRAK4 degrader-11. The content is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for inducing IRAK4 degradation with this compound?
The optimal treatment time for this compound can vary depending on the cell type, experimental goals, and the concentration of the degrader used. While a maximal degradation of 96.25% has been reported in HEK293 cells, the specific treatment time to achieve this was not stated.[1][2] Generally, for PROTACs, significant degradation can be observed between 4 and 24 hours of treatment.[3][4] To determine the ideal timing for your experiment, it is recommended to perform a time-course experiment.
Q2: How do I perform a time-course experiment to determine the optimal treatment duration?
A time-course experiment involves treating your cells with a fixed concentration of this compound and harvesting them at different time points.
Example Experimental Setup:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.
-
Treatment: Treat cells with a concentration of this compound around its DC50 value (2.29 nM in HEK293 cells).[1][2]
-
Time Points: Collect cell lysates at various time points, for example, 2, 4, 8, 12, and 24 hours post-treatment.[5]
-
Analysis: Analyze IRAK4 protein levels at each time point using Western blotting to identify the time point at which maximum degradation occurs.
Q3: What is the "hook effect" and how can I avoid it when optimizing treatment time?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the IRAK4 protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation before proceeding with time-course experiments.
Q4: Can the degradation of IRAK4 affect downstream signaling pathways? How does treatment time influence this?
Yes, the degradation of IRAK4 is expected to inhibit downstream signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7][8] The timing of this effect is dependent on the kinetics of IRAK4 degradation. Therefore, when investigating downstream effects, it is important to correlate the time course of IRAK4 degradation with the changes in the signaling pathway of interest. For instance, you could measure cytokine levels in the cell culture supernatant at the same time points as your IRAK4 degradation analysis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low IRAK4 degradation | Inappropriate treatment time. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal degradation time.[4] |
| Suboptimal PROTAC concentration (potential "hook effect"). | Conduct a dose-response experiment with a broad range of concentrations (e.g., from picomolar to micromolar) to find the optimal concentration.[6] | |
| Low cell permeability of the PROTAC. | While not directly related to time, ensure appropriate vehicle (e.g., DMSO) concentration and consider extending incubation time as a secondary measure. | |
| Issues with the E3 ligase. | Confirm that the E3 ligase recruited by this compound (Cereblon) is expressed in your cell line.[1][8] | |
| Inconsistent degradation results | Variation in cell health or density. | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase during the experiment. |
| Instability of the PROTAC in culture media. | Prepare fresh solutions of the PROTAC for each experiment and minimize the time the compound is in the media before being added to the cells. | |
| Maximal degradation is lower than expected | The natural turnover rate of IRAK4 in the chosen cell line is very high. | For proteins with a short half-life, achieving near-complete degradation can be challenging. Consider using a proteasome inhibitor as a positive control to confirm the degradation machinery is active.[9] |
| The chosen time point is too early or too late. | A detailed time-course experiment is crucial. Degradation may be transient, with protein synthesis eventually compensating for the degradation. |
Experimental Protocols
Protocol 1: Time-Course Analysis of IRAK4 Degradation by Western Blot
This protocol outlines the steps to determine the optimal treatment time for this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-IRAK4 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., the DC50 value). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the cell culture medium with the medium containing this compound or the vehicle control.
-
Incubation and Lysis: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24 hours). At each time point, wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for IRAK4 and the loading control. Normalize the IRAK4 signal to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control for each time point. Plot the percentage of degradation against time to determine the optimal treatment duration.[10]
Protocol 2: Analysis of Downstream Cytokine Inhibition by ELISA
This protocol measures the effect of IRAK4 degradation on the production of a downstream cytokine, such as IL-6.
Materials:
-
This compound
-
Immune cells (e.g., human PBMCs)
-
Cell culture medium
-
TLR agonist (e.g., R848 or LPS) for stimulation[4]
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the immune cells in a multi-well plate.
-
Pre-treatment: Treat the cells with different concentrations of this compound or vehicle control for the optimized treatment time determined in Protocol 1.
-
Stimulation: After the pre-treatment period, stimulate the cells with a TLR agonist to induce cytokine production.
-
Supernatant Collection: Incubate the cells for an appropriate period (e.g., 18-24 hours) after stimulation.[4] Then, collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition of cytokine production for each concentration of the PROTAC relative to the stimulated vehicle control.
Data Presentation
Table 1: Example Time-Course of IRAK4 Degradation
| Treatment Time (hours) | IRAK4 Protein Level (% of Vehicle Control) |
| 0 | 100% |
| 2 | 85% |
| 4 | 50% |
| 8 | 20% |
| 12 | 10% |
| 24 | 5% |
Table 2: Example Dose-Response of IRAK4 Degradation at Optimal Time Point
| PROTAC Concentration (nM) | IRAK4 Protein Level (% of Vehicle Control) |
| 0 | 100% |
| 0.1 | 90% |
| 1 | 60% |
| 2.29 (DC50) | 50% |
| 10 | 15% |
| 100 | 5% |
| 1000 | 25% (Hook Effect) |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified IRAK4 signaling pathway.
Caption: Workflow for troubleshooting low IRAK4 degradation.
References
- 1. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
common issues with PROTAC IRAK4 degrader-11 solubility
Disclaimer: No specific public data was found for a compound named "PROTAC IRAK4 degrader-11." The following troubleshooting guide and FAQs are based on the general properties and challenges associated with IRAK4-targeting PROTACs and the broader class of PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: Why do IRAK4 PROTACs often exhibit low aqueous solubility?
A1: IRAK4 PROTACs, like many other PROTACs, are large molecules that often fall into the "beyond Rule of Five" chemical space.[1] Their structure, which includes a ligand for IRAK4, a linker, and a ligand for an E3 ligase, results in a high molecular weight and increased lipophilicity, contributing to their poor solubility in aqueous solutions.[1][2][3]
Q2: How can poor solubility impact my in vitro experiments?
A2: Poor solubility can introduce several complications in your experiments:
-
Precipitation: The compound may precipitate out of solution when diluted into aqueous buffers or cell culture media.[1][4] This leads to inaccurate dosing and inconsistent results.[1]
-
Reduced Cellular Exposure: If the PROTAC is not fully dissolved, the actual concentration exposed to the cells is lower than intended, which can lead to an underestimation of its potency (DC50).[1]
-
Inconsistent Results: Variable solubility between experiments can be a major cause of inconsistent and unreliable data, particularly in assays like Western blots for protein degradation.[1]
Q3: What are the initial signs of solubility issues in my cell-based assays?
A3: Be vigilant for the following indicators:
-
Visible Precipitate: You may see visible particles or cloudiness in your stock solutions, working solutions, or in the wells of your cell culture plates after adding the compound.
-
Inconsistent Degradation: You might observe variable levels of IRAK4 degradation at the same nominal concentration across different experiments.
-
Non-classical Dose-Response: A shallow or flat dose-response curve in your degradation assays can sometimes be attributed to the compound precipitating at higher concentrations.
Q4: How can I confirm that the observed reduction in IRAK4 levels is due to proteasomal degradation?
A4: To verify a proteasome-dependent mechanism, you can perform a co-treatment experiment.[4] By treating your cells with the IRAK4 PROTAC in the presence of a proteasome inhibitor (e.g., MG132 or epoxomicin), you should observe a rescue or blockage of IRAK4 degradation.[4][5] This indicates that the PROTAC is functioning as intended through the ubiquitin-proteasome system.[5]
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock solution.
Cause: This is a common issue when a concentrated DMSO stock of a lipophilic compound is diluted into an aqueous buffer like PBS or cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution.[4]
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to maintain a balance between solubility and minimizing solvent-induced cellular toxicity.[1][4]
-
Use Co-solvents: For particularly challenging compounds, the use of co-solvents can significantly improve solubility.[4] A common strategy is to prepare a stock solution in a mixture of solvents.
-
Gentle Heating and Sonication: To aid in the initial dissolution of the PROTAC in DMSO, gentle warming and sonication can be effective.[4]
Issue 2: Inconsistent IRAK4 degradation results in Western Blots.
Cause: This can be a direct consequence of incomplete solubilization of the PROTAC. If the compound is not fully dissolved, the effective concentration will vary between experiments, leading to inconsistent levels of IRAK4 degradation.[1]
Solutions:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before adding them to your cells.[1]
-
Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a clear, concentrated stock solution. Avoid using old dilutions where the compound may have precipitated over time.
-
Serum Concentration: If your experimental design allows, consider reducing the serum concentration in your cell culture medium during the treatment period, as serum proteins can sometimes interact with the compound and affect its availability.[4]
Issue 3: Low potency (high DC50 value) observed.
Cause: While several factors can contribute to low potency, poor solubility is a primary suspect. If the compound is not fully in solution, the actual concentration reaching the target is lower than the nominal concentration.
Solutions:
-
Improve Solubility: Employ the formulation strategies mentioned in Issue 1 , such as using co-solvents or other formulation techniques, to ensure the compound is fully dissolved at the tested concentrations.
-
Amorphous Solid Dispersions (ASDs): For persistent solubility challenges, creating an amorphous solid dispersion is an advanced technique.[2][3][6] ASDs involve dispersing the PROTAC within a polymer matrix (e.g., HPMCAS), which can enhance the dissolution rate and maintain a supersaturated state.[2][6]
Quantitative Data Summary
While specific solubility data for "this compound" is unavailable, the following table provides solubility information for other publicly disclosed IRAK4 PROTAC degraders as a reference.
| Compound | Solvent | Solubility |
| PROTAC IRAK4 degrader-1 | DMSO | 180 mg/mL (198.93 mM)[4] |
| PROTAC IRAK4 degrader-3 | DMSO | 100 mg/mL (92.06 mM)[4] |
Visualizations
IRAK4 Signaling Pathway
Caption: A simplified diagram of the IRAK4-mediated signaling cascade.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility issues.
Experimental Protocols
Protocol 1: Preparation of a PROTAC Stock Solution
This protocol provides a general method for preparing a stock solution of a PROTAC with potential solubility challenges.
Materials:
-
PROTAC IRAK4 degrader powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of the PROTAC powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, warm the vial to 37°C for 5-10 minutes.[4]
-
Following warming, place the vial in an ultrasonic bath for 5-15 minutes to further aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any precipitate before storing at -20°C or -80°C.
Protocol 2: Western Blot for IRAK4 Degradation
This protocol outlines a standard workflow to assess the degradation of IRAK4 in a cell-based assay.[7]
Materials:
-
Relevant cell line (e.g., THP-1, PBMCs)
-
PROTAC IRAK4 degrader stock solution
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-IRAK4 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.[4]
-
Compound Preparation: Prepare serial dilutions of the IRAK4 PROTAC from your stock solution in cell culture medium. Ensure the compound remains in solution at each dilution step.
-
Cell Treatment: Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control.[4]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then harvest the cells and prepare cell lysates using lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-IRAK4 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the bands using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Analysis: Quantify the band intensities to determine the percentage of IRAK4 degradation relative to the vehicle control, normalized to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of IRAK4 Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of IRAK4 degraders.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is it a therapeutic target?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical protein kinase in the innate immune system.[1] It plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are involved in recognizing pathogens and triggering inflammatory responses.[1] Dysregulation of the IRAK4 pathway is a key factor in many autoimmune and inflammatory diseases, such as rheumatoid arthritis and systemic lupus erythematosus, making it a prime therapeutic target.[1]
Q2: How do IRAK4 degraders work?
IRAK4 degraders, often Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules. They consist of two active parts connected by a linker: one part binds to IRAK4, and the other binds to an E3 ubiquitin ligase (like Cereblon or VHL).[2][3] This dual binding brings IRAK4 and the E3 ligase together, forming a "ternary complex."[4][5] This proximity allows the E3 ligase to tag IRAK4 with ubiquitin, marking it for destruction by the cell's proteasome.[3][6] This approach eliminates the entire protein, addressing both its kinase and scaffolding functions.[2][3]
Q3: What are "off-target effects" and why are they a concern?
Off-target effects occur when a degrader affects proteins other than the intended target (IRAK4). This can happen in several ways:
-
Warhead Promiscuity: The part of the degrader that binds to IRAK4 may also bind to other similar proteins, especially other kinases.[7][8]
-
E3 Ligase Neosubstrates: The recruitment of the E3 ligase can sometimes lead to the degradation of proteins that are not the intended target but are brought into proximity.[4]
-
Downstream Consequences: The degradation of IRAK4 can lead to secondary changes in the expression or activity of other proteins in the signaling pathway.[8]
These effects can lead to unexpected cellular toxicity or confound experimental results, making it difficult to attribute observed phenotypes solely to IRAK4 degradation.[4]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the degrader.[4][9] This happens because the high concentration of the degrader leads to the formation of binary complexes (Degrader:IRAK4 or Degrader:E3 Ligase) instead of the productive ternary complex (IRAK4:Degrader:E3 Ligase) needed for degradation.[9] To avoid this, it is crucial to perform a wide dose-response experiment to find the optimal concentration range for maximum degradation.[9]
Visualizing Key Concepts
Here are some diagrams to illustrate the core concepts discussed.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Hook Effect: A Technical Support Center for PROTAC Researchers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the "hook effect," a common challenge in PROTAC experiments that can lead to misinterpretation of data and hinder drug discovery efforts.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high PROTAC concentrations. This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum degradation is observed at an optimal, intermediate concentration, and is reduced at both lower and higher concentrations. This effect arises from the formation of non-productive binary complexes at excessive PROTAC concentrations. Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and degradation, the PROTAC separately binds to either the target protein or the E3 ligase, preventing their effective ubiquitination.
Q2: What causes the hook effect?
A2: The primary cause of the hook effect is the formation of unproductive binary complexes at high concentrations of the PROTAC. A PROTAC's function relies on creating a ternary complex, which brings the target protein and an E3 ligase into close proximity. However, when the PROTAC concentration is too high, it can lead to the formation of two types of binary complexes: "Target Protein-PROTAC" and "PROTAC-E3 Ligase." These binary complexes are unable to facilitate the ubiquitination of the target protein and effectively compete with the formation of the productive ternary complex, thus reducing the overall degradation efficiency.
Q3: Why is it crucial to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly dismissed as inactive if it is tested at concentrations that fall on the right side of the bell-shaped curve, where degradation is minimal. Understanding this phenomenon is essential for accurately determining key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are critical for structure-activity relationship (SAR) studies and for selecting promising drug candidates.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the onset and severity of the hook effect:
-
PROTAC Concentration: This is the most direct contributor, with high concentrations favoring the formation of binary complexes.
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are crucial. An imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.
-
Cooperativity: Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can worsen it.
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase, as well as the activity of cellular efflux pumps, can influence the intracellular concentration of the PROTAC and, consequently, the hook effect.
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is advisable to use a broad range of concentrations, spanning from picomolar to high micromolar, with at least 8-10 concentrations and half-log dilutions to accurately identify the optimal concentration for maximal degradation.
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help in understanding the kinetics of degradation and ternary complex formation.
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
This could be due to several reasons, including the possibility that the tested concentrations fall entirely within the hook effect region.
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible that your initial concentration range was too high, leading to the hook effect masking the degradation, or too low to induce a response. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Ternary Complex Formation: Before concluding that the PROTAC is inactive, use biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. Techniques like AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) can provide direct evidence of ternary complex formation and help identify the optimal concentration range.
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations, potentially masking the true degradation potential. Consider performing cell permeability assays if degradation remains consistently low across all tested concentrations.
Data Presentation
Table 1: Dose-Response Data for a Hypothetical PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 15 (Dmax) |
| 1000 | 45 |
| 10000 | 80 |
| 100000 | 95 |
This table illustrates a typical bell-shaped curve where the maximum degradation (Dmax) occurs at 100 nM, with decreased degradation at higher concentrations.
Table 2: Key Parameters for PROTACs With and Without a Pronounced Hook Effect
| Parameter | PROTAC A (High Cooperativity) | PROTAC B (Low Cooperativity) |
| DC50 | 15 nM | 50 nM |
| Dmax | 95% | 80% |
| Hook Effect Onset | > 10,000 nM | ~1000 nM |
| Cooperativity (α) | 50 | 2 |
This table compares a PROTAC with high cooperativity, which mitigates the hook effect, to one with low cooperativity where the hook effect is observed at a lower concentration.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the general steps for assessing target protein degradation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-
-
strategies to enhance IRAK4 degrader-11 potency
Welcome to the Technical Support Center for IRAK4 Degrader-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the potency and success of your experiments with IRAK4 Degrader-11.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 Degrader-11 and how does it work?
A1: IRAK4 Degrader-11 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to specifically target the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. It consists of a ligand that binds to IRAK4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing IRAK4 and CRBN into close proximity, the degrader facilitates the ubiquitination of IRAK4, marking it for destruction by the proteasome.[3] This approach eliminates the entire IRAK4 protein, thereby blocking both its kinase and scaffolding functions, which offers a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors.[4][5]
Q2: My experiment with IRAK4 Degrader-11 is showing low or no degradation of IRAK4. What are the potential causes and how can I troubleshoot this?
A2: Low potency or lack of degradation can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Confirm the Degradation Pathway: Verify that the degradation is proteasome-dependent. Co-treatment with a proteasome inhibitor like MG132 should rescue IRAK4 levels.[6]
-
Optimize Experimental Conditions:
-
Concentration: Perform a dose-response experiment to determine the optimal concentration (DC50). Sub-optimal concentrations may not effectively induce degradation.[7] The reported DC50 for IRAK4 Degrader-11 is 2.29 nM in HEK293 cells.[1][2]
-
Treatment Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal treatment duration, as degradation kinetics can vary between cell lines.
-
-
Cell Line Considerations:
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by IRAK4 Degrader-11. Low CRBN expression is a common reason for the lack of efficacy of CRBN-based PROTACs.
-
Target Expression: Ensure your cell line has detectable baseline levels of IRAK4 protein.
-
-
Compound Integrity: Verify the stability and purity of your IRAK4 Degrader-11 stock.
Q3: I'm observing a decrease in IRAK4 degradation at higher concentrations of the degrader. What is this phenomenon and how can I address it?
A3: This is known as the "hook effect," a common phenomenon with PROTACs where the degradation efficiency decreases at high concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with IRAK4 or the E3 ligase) rather than the productive ternary complex required for degradation.[8] To mitigate this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation.
Q4: How can I be sure that the observed phenotype is due to IRAK4 degradation and not just kinase inhibition?
A4: This is a critical question as the IRAK4-binding component of the degrader is often based on a kinase inhibitor. To differentiate between these effects:
-
Use a Non-degrading Control: Compare the effects of your IRAK4 degrader with an IRAK4 kinase inhibitor that does not induce degradation (e.g., the warhead molecule alone). This will help distinguish the effects of kinase inhibition from the complete loss of the protein.
-
Assess Downstream Signaling: The scaffolding function of IRAK4 is essential for the formation of the Myddosome complex and subsequent NF-κB activation. Degrading IRAK4 should block both kinase-dependent and scaffold-dependent signaling. You can measure the phosphorylation of downstream targets like NF-κB (p65) and the degradation of IκBα.[9] A kinase inhibitor will only affect the kinase-dependent pathways.[5]
Quantitative Data Summary
The following table summarizes the in vitro potency of IRAK4 Degrader-11 and other representative IRAK4 degraders for comparison.
| Degrader | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IRAK4 degrader-11 | CRBN | HEK293 | 2.29 | 96.25 | [1][2] |
| KT-474 | CRBN | Human PBMCs | 0.88 | >95 | [7] |
| KT-474 | CRBN | THP-1 | 8.9 | >95 | [7] |
| Compound 9 (GSK) | VHL | PBMCs | 151 | Not Specified | [10] |
| GS-6791 | CRBN | PBMCs | 2.3 | 91 | [11] |
Key Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation
Objective: To quantify the reduction in IRAK4 protein levels following treatment with IRAK4 Degrader-11.
Materials:
-
Cells of interest (e.g., HEK293, THP-1)
-
Complete cell culture medium
-
IRAK4 Degrader-11
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat cells with a range of IRAK4 Degrader-11 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 signal to the loading control to determine the percentage of degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively confirm the formation of the IRAK4-Degrader-CRBN ternary complex in cells.
Materials:
-
Cells treated with IRAK4 Degrader-11 or vehicle control
-
Non-denaturing IP lysis buffer
-
Anti-IRAK4 or anti-CRBN antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse treated cells in non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-IRAK4 or anti-CRBN antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against IRAK4 and CRBN to detect the co-precipitated proteins. An increased signal for the co-precipitated protein in the degrader-treated sample indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
Objective: To detect the ubiquitination of IRAK4 induced by the degrader.
Materials:
-
Cells, IRAK4 Degrader-11, and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer)
-
Anti-IRAK4 antibody
-
Anti-Ubiquitin antibody
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with IRAK4 Degrader-11. Importantly, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate IRAK4 from the cell lysates.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear in the degrader-treated sample indicates poly-ubiquitination of IRAK4.
Visualizations
Caption: Simplified IRAK4 Signaling Pathway in innate immunity.
Caption: Mechanism of action for IRAK4 Degrader-11.
Caption: Troubleshooting workflow for low IRAK4 degradation.
References
- 1. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kymeratx.com [kymeratx.com]
- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nurixtx.com [nurixtx.com]
IRAK4 PROTACs Linker Optimization: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of linkers for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) PROTACs. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an IRAK4 PROTAC?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the IRAK4-binding molecule (the "warhead") to the E3 ligase-recruiting ligand.[1] Its primary function is to enable the formation of a stable ternary complex between IRAK4 and the E3 ligase. This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the IRAK4 protein.[1][2] The linker's length, chemical composition, and attachment points significantly impact the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3]
Q2: How does the length of the linker affect the efficacy of an IRAK4 PROTAC?
A2: Linker length is a crucial factor for PROTAC effectiveness.[1][4] An optimal linker length facilitates the correct orientation and proximity of IRAK4 and the E3 ligase within the ternary complex, which leads to efficient ubiquitination.[1][5] A linker that is too short might cause steric hindrance, preventing the formation of a productive ternary complex.[2][6] Conversely, a linker that is too long could result in unproductive binding modes or reduced stability of the ternary complex.[1][2] Studies have indicated that for IRAK4 PROTACs, longer linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) units, can be more effective in promoting IRAK4 degradation than shorter alkyl chains.[1]
Q3: What are the commonly used linker types for IRAK4 PROTACs?
A3: Both flexible and rigid linkers have been successfully used in the design of IRAK4 PROTACs.[1]
-
Flexible linkers: Commonly used flexible linkers include polyethylene glycol (PEG) chains and simple alkyl chains of varying lengths.[1][7] These provide conformational flexibility, which can be beneficial for the formation of the ternary complex.[1]
-
Rigid linkers: More rigid linkers, such as those incorporating spirocyclic pyrimidines, are also being explored to enhance metabolic stability and potentially improve the potency of IRAK4 degraders.[8][9]
Q4: What is the "hook effect" in the context of IRAK4 PROTACs?
A4: The "hook effect" is a phenomenon observed with PROTACs where very high concentrations can lead to reduced degradation of the target protein.[2][10] This occurs because at high concentrations, the PROTAC can form separate binary complexes with either IRAK4 or the E3 ligase, which are non-productive for degradation.[1] This reduces the concentration of the PROTAC available to form the critical ternary complex.[1] It is important to perform careful dose-response studies to identify the optimal concentration range for an IRAK4 PROTAC and to determine if the hook effect is present.[2]
Signaling and Experimental Workflow Diagrams
Figure 1: IRAK4 Signaling Pathway.
Figure 2: General PROTAC Mechanism of Action.
Figure 3: Experimental Workflow for Linker Optimization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| No or Poor IRAK4 Degradation | Inefficient ternary complex formation due to suboptimal linker length. | Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[2] | Identification of a PROTAC with an optimal linker length that shows improved IRAK4 degradation.[2] |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties. For example, replace a hydrophobic alkyl linker with a more hydrophilic PEG linker, or incorporate rigid elements to potentially improve permeability.[2][9] | Enhanced IRAK4 degradation due to increased intracellular concentration of the PROTAC.[2] | |
| Incorrect E3 ligase choice for the cellular context. | If using a VHL-based PROTAC, test a CRBN-based version, and vice versa. Ensure the chosen cell line expresses sufficient levels of the recruited E3 ligase.[2][10] | One E3 ligase may be more effective than another in a particular cell type, leading to improved degradation.[2] | |
| PROTAC is a substrate for efflux pumps. | Co-incubate the cells with your PROTAC and a known efflux pump inhibitor.[2] | If degradation is observed in the presence of the inhibitor, it suggests that efflux is a problem that needs to be addressed in the PROTAC design.[2] | |
| High Cell Toxicity or Off-Target Effects | "Hook Effect" leading to non-specific toxicity at high concentrations. | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation without toxicity.[2] | A bell-shaped dose-response curve for degradation, allowing for the selection of an optimal concentration range.[2] |
| Promiscuous binding of the IRAK4 "warhead". | Confirm the selectivity of the IRAK4 warhead using kinase profiling assays. If necessary, redesign the warhead to be more selective for IRAK4.[2][11] | Reduced off-target effects and toxicity.[2] | |
| Instability of the PROTAC leading to toxic metabolites. | Assess the metabolic stability of the PROTAC in liver microsomes. Modify the linker or ligands to improve stability.[2][9] | Increased PROTAC stability and reduced formation of potentially toxic byproducts.[2] |
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein. Key metrics include the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[12]
Table 1: In Vitro Degradation Potency of Selected IRAK4 PROTACs
| Compound ID | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 3 | VHL | PBMCs | 3000 | ~50 | [8] |
| Compound 9 | VHL | PBMCs | 151 | >95 | [8] |
| FIP22 | CRBN | Not Specified | 3.2 | Not Reported | [9] |
| KT-474 | Cereblon | THP-1 | 0.9 | 101.3 | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Detailed Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation
This is the most common method to directly measure the reduction in IRAK4 protein levels.[12]
-
Objective: To quantify the amount of IRAK4 protein in cells after treatment with a PROTAC.[12]
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human PBMCs, OCI-LY10) at a suitable density. Treat with a dose-response curve of the IRAK4 PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12][14]
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for IRAK4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][14]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the IRAK4 signal to a loading control (e.g., GAPDH or β-actin).[1]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To confirm the formation of the IRAK4-PROTAC-E3 ligase ternary complex in cells.[13]
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the IRAK4 PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[1]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either IRAK4 or the E3 ligase (e.g., CRBN or VHL) overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[1]
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[1]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against IRAK4 and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[1]
-
Protocol 3: Cytokine Release Assay (ELISA)
This functional assay measures the downstream consequence of IRAK4 degradation by quantifying the reduction in inflammatory cytokine production.[12]
-
Objective: To determine if IRAK4 degradation by the PROTAC leads to a functional blockade of the TLR/IL-1R pathway.[12]
-
Methodology:
-
Cell Treatment: Treat immune cells (e.g., human PBMCs) with the IRAK4 PROTAC for a sufficient time to achieve protein degradation (e.g., 24 hours).[12][14]
-
Stimulation: Following the PROTAC incubation, stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS or 1 µM R848) for a specified time (e.g., 6 or 24 hours).[14]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.[12]
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of a specific cytokine, such as IL-6 or TNF-α, using a commercially available kit.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. scispace.com [scispace.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Selecting the Right E3 Ligase for IRAK4 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and validating E3 ubiquitin ligases for the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: Why target IRAK4 for degradation instead of just inhibiting its kinase activity?
A1: IRAK4 possesses both kinase and scaffolding functions that are crucial for the assembly and activation of the Myddosome signaling complex downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] While kinase inhibitors can block the catalytic activity of IRAK4, they may not be sufficient to completely abolish its signaling capabilities, as the scaffolding function can remain intact.[1][2] Targeted protein degradation, on the other hand, eliminates the entire IRAK4 protein, thereby nullifying both its kinase and scaffolding roles, which can lead to a more profound therapeutic effect.[1][2][3]
Q2: What are the known endogenous E3 ligases that may regulate IRAK4 stability?
A2: The direct endogenous E3 ligase responsible for basal IRAK4 turnover is not definitively established in the literature. However, several E3 ligases are intimately involved in the IRAK4 signaling pathway and may play a role in its regulation.
-
Pellino E3 Ligases (Pellino1, Pellino2): These RING-finger E3 ligases are key components of the TLR signaling pathway and are known to interact with and ubiquitinate IRAK1.[4][5] IRAK4 can phosphorylate Pellino isoforms, which in turn enhances their E3 ligase activity towards IRAK1.[6][7][8] Given their close proximity within the Myddosome, it is plausible that Pellino ligases could also target IRAK4 under certain conditions.
-
TRAF6 (TNF receptor-associated factor 6): TRAF6 is another crucial E3 ligase in the IRAK4 pathway that is activated downstream of the Myddosome.[1][9] The IRAK4 scaffold is required for the activation of TRAF6.[1] While TRAF6 is known to ubiquitinate IRAK1, its direct role in IRAK4 degradation is less clear but remains a possibility due to their functional association.[10][11]
-
XIAP (X-linked inhibitor of apoptosis protein): XIAP is a RING-domain containing E3 ligase involved in inflammation and immunity.[12][13][14] Although a direct interaction with IRAK4 has not been extensively documented, its role in related signaling pathways makes it a candidate for investigation.
Q3: Which E3 ligases have been successfully recruited for targeted IRAK4 degradation using PROTACs?
A3: Proteolysis-targeting chimeras (PROTACs) have been effectively used to induce the degradation of IRAK4. The most commonly recruited E3 ligases in this context are:
-
Cereblon (CRBN): CRBN-based PROTACs have been shown to potently and selectively degrade IRAK4.[3][15]
-
von Hippel-Lindau (VHL): VHL-recruiting PROTACs have also demonstrated efficacy in degrading IRAK4.[16]
The choice between CRBN and VHL may depend on the specific cellular context, expression levels of the E3 ligase, and the chemical properties of the PROTAC linker and warhead.
Troubleshooting Guides
Issue 1: Difficulty identifying an endogenous E3 ligase for IRAK4.
| Possible Cause | Troubleshooting Steps |
| Transient or Weak Interaction | Optimize co-immunoprecipitation (Co-IP) conditions (see Protocol 1). Use a proximity-ligation assay (PLA) to detect transient interactions in situ. |
| Low Abundance of the E3 Ligase | Overexpress a tagged version of the candidate E3 ligase. Perform siRNA or shRNA knockdown of the candidate E3 ligase and observe changes in endogenous IRAK4 levels by Western blot. |
| Cell Line-Specific Expression | Screen a panel of cell lines with varying expression levels of candidate E3 ligases. Check protein expression databases for tissue-specific expression patterns of IRAK4 and potential E3 ligases. IRAK4 is primarily localized to the cytosol and microtubules, with some presence in the nucleoli and plasma membrane.[17] Ensure your candidate E3 ligase has a compatible subcellular localization. |
| Redundant E3 Ligases | Perform double or triple knockdowns of candidate E3 ligases to uncover redundant functions. |
Issue 2: Poor degradation of IRAK4 with a designed PROTAC.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | Synthesize a library of PROTACs with varying linker lengths and compositions to optimize the geometry of the IRAK4-PROTAC-E3 ligase complex. |
| Low E3 Ligase Expression in the Cell Line | Confirm the expression of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot or qPCR. Switch to a cell line with higher expression or co-transfect with the E3 ligase. |
| Poor Cell Permeability of the PROTAC | Assess the physicochemical properties of your PROTAC (e.g., molecular weight, polarity). Modify the PROTAC structure to improve cell permeability. |
| "Hook Effect" | Perform a dose-response experiment over a wide range of concentrations. The "hook effect" manifests as decreased degradation at very high PROTAC concentrations due to the formation of binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) that cannot form a productive ternary complex. |
| Proteasome Inhibition | As a control, co-treat cells with a proteasome inhibitor (e.g., MG132). If the PROTAC is working, the proteasome inhibitor should rescue IRAK4 from degradation.[16] |
Data Presentation
Table 1: Summary of E3 Ligases Implicated in IRAK4 Regulation
| E3 Ligase | Type of Regulation | Key Evidence | Quantitative Data (Example) |
| Pellino Family (e.g., Pellino1/2) | Endogenous (Potential) | Interaction with IRAK family members within the Myddosome. Phosphorylation by IRAK4 enhances its E3 ligase activity.[5][6][7][8] | N/A |
| TRAF6 | Endogenous (Potential) | Activated by the IRAK4 scaffold.[1] Interacts with IRAK1.[10] | N/A |
| Cereblon (CRBN) | PROTAC-recruited | Potent degradation of IRAK4 observed with CRBN-based PROTACs (e.g., KT-474).[3][15] | DC50 of KT-474 in RAW 264.7 cells is 4.034 ± 0.243 nM.[3][15] |
| von Hippel-Lindau (VHL) | PROTAC-recruited | Successful degradation of IRAK4 using VHL-recruiting PROTACs.[16] | 50% degradation at 3 µM for a carbon-linked VHL PROTAC in PBMCs.[16] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify IRAK4-E3 Ligase Interactions
Objective: To determine if a candidate E3 ligase physically interacts with IRAK4 in a cellular context.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-IRAK4 antibody
-
Antibody for the candidate E3 ligase
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with anti-IRAK4 antibody or isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the candidate E3 ligase and IRAK4.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if a candidate E3 ligase can directly ubiquitinate IRAK4 in a cell-free system.
Materials:
-
Recombinant IRAK4 protein (substrate)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant candidate E3 ligase
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Western blot reagents
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3 enzymes, ubiquitin, ATP, and recombinant IRAK4 in the reaction buffer.
-
As a negative control, omit the E3 ligase or ATP from the reaction.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by Western blotting using an anti-IRAK4 antibody to detect higher molecular weight ubiquitinated forms of IRAK4.
Protocol 3: Cycloheximide (CHX) Chase Assay
Objective: To determine the effect of a candidate E3 ligase on the protein stability of IRAK4.
Materials:
-
Cell culture reagents
-
Cycloheximide (CHX) stock solution
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Seed cells and, if necessary, transfect with constructs for the candidate E3 ligase (or siRNA for knockdown).
-
Treat the cells with CHX to inhibit new protein synthesis.
-
Harvest cell lysates at different time points after CHX treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Perform Western blotting to detect the levels of IRAK4 and a loading control (e.g., GAPDH or β-actin) at each time point.
-
Quantify the band intensities and plot the percentage of remaining IRAK4 protein over time to determine its half-life. Compare the half-life of IRAK4 in the presence and absence (or knockdown) of the candidate E3 ligase.
Visualizations
Caption: Simplified IRAK4 signaling cascade via TLR/IL-1R pathways.
Caption: General mechanism of PROTAC-mediated IRAK4 degradation.
References
- 1. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 4. The Pellino family: IRAK E3 ligases with emerging roles in innate immune signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Emerging Roles of Pellino Family in Pattern Recognition Receptor Signaling [frontiersin.org]
- 6. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 7. The IRAK-catalysed activation of the E3 ligase function of Pellino isoforms induces the Lys63-linked polyubiquitination of IRAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lys63-Linked Polyubiquitination of IRAK-1 Is Required for Interleukin-1 Receptor- and Toll-Like Receptor-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. uniprot.org [uniprot.org]
- 14. uniprot.org [uniprot.org]
- 15. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subcellular - IRAK4 - The Human Protein Atlas [proteinatlas.org]
Technical Support Center: PROTAC IRAK4 Degrader-11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PROTAC IRAK4 degrader-11. The information is designed to help address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It functions by simultaneously binding to IRAK4 and the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4] This proximity forms a ternary complex, leading to the ubiquitination of IRAK4, which marks it for degradation by the cell's proteasome.[1][2] This process eliminates both the kinase and scaffolding functions of the IRAK4 protein.[1][2][5]
Q2: Which E3 ligase is recruited by this compound?
A2: this compound is a Cereblon (CRBN)-based PROTAC.[1][3][4] Therefore, its effectiveness is dependent on the expression levels of the CRBN E3 ligase in the experimental cell line.[1]
Q3: What are the advantages of using a degrader over a traditional kinase inhibitor for IRAK4?
A3: IRAK4 possesses both kinase activity and a critical scaffolding function for the assembly of the Myddosome signaling complex.[1][5][6] While traditional inhibitors may block kinase activity, they often do not affect the protein's scaffolding role.[1] A PROTAC degrader eliminates the entire protein, thereby disrupting both functions, which can lead to a more profound and sustained pharmacological effect.[1]
Q4: In which cell lines can I test this degrader?
A4: IRAK4 degraders are effective in various cell lines, particularly those relevant to oncology and immunology. Suitable choices include human monocytic cell lines like THP-1, B-cell lymphoma lines with MYD88 mutations such as OCI-LY10, and peripheral blood mononuclear cells (PBMCs).[1][7][8] The selection of a cell line should be guided by confirming sufficient endogenous expression of both IRAK4 and Cereblon (CRBN).[1][9]
Q5: How can I confirm that the observed IRAK4 degradation is proteasome-dependent?
A5: To confirm a proteasome-mediated degradation mechanism, you can perform a co-treatment experiment. Pre-treat your cells with a proteasome inhibitor (e.g., 1 µM MG-132 or 10 µM epoxomicin) for 1-2 hours before adding this compound.[1][10] If the degradation of IRAK4 is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms the involvement of the proteasome.[1][11]
Troubleshooting Guides
Issue 1: No or Poor Degradation of IRAK4
You have treated your cells with this compound but observe minimal or no reduction in IRAK4 protein levels via Western blot.
| Potential Cause | Troubleshooting Step |
| Low E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of Cereblon (CRBN) using Western blot or qPCR. Low CRBN expression is a common reason for resistance to CRBN-based PROTACs.[1] |
| Suboptimal Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM). PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of inactive binary complexes.[1][9] |
| Incorrect Timepoint | Conduct a time-course experiment to assess IRAK4 degradation at multiple time points (e.g., 4, 8, 16, 24, and 48 hours). Degradation kinetics can vary between different cell lines.[1][9] |
| Inactive Proteasome Pathway | Use a proteasome inhibitor (e.g., MG-132) as a control. Pre-treatment with a proteasome inhibitor should "rescue" IRAK4 from degradation, confirming a proteasome-dependent mechanism.[1][12] |
| Poor Cell Permeability | Consider performing a cell permeability assay. If permeability is low, it may be necessary to optimize experimental conditions or consider alternative delivery methods.[2][13] |
| Compound Instability | Ensure the degrader is stored correctly and has not degraded. Prepare fresh stock solutions and dilutions for each experiment.[9][11] |
Issue 2: High Cell Toxicity or Unexpected Off-Target Effects
You observe significant cell death or unexpected changes in other proteins after treatment.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of the degrader. High concentrations can lead to off-target toxicity. Determine the lowest effective concentration that provides maximal degradation (Dmax) with minimal impact on cell viability.[1] |
| On-Target Toxicity | The observed toxicity may be a direct result of IRAK4 loss, as IRAK4 is crucial for the survival of certain cell types.[1] Perform a cell viability assay (e.g., CellTiter-Glo, MTT) alongside your degradation experiments to determine the EC50 for viability effects.[1][2] |
| CRBN Neosubstrate Degradation | The Cereblon-binding motif may induce the degradation of other proteins (neosubstrates). A comprehensive proteomics analysis can help identify unintended protein degradation.[2][14] |
| Inactive Control Comparison | Use an inactive control version of the degrader, if available, where the Cereblon-binding motif is altered. This can help differentiate between on-target and off-target effects.[1] |
Quantitative Data Summary
The efficacy of a PROTAC is defined by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below includes data for this compound and other representative IRAK4-targeting PROTACs for comparison.
| Compound | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| This compound | Cereblon | HEK293 | Not Specified | 2.29 | 96.25 | [3] |
| KT-474 | Cereblon | THP-1 | HTRF | 8.9 | 66.2 | [7] |
| KT-474 | Cereblon | hPBMCs | HTRF | 0.9 | 101.3 | [7] |
| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [15] |
| PROTAC IRAK4 degrader-1 | Cereblon | OCI-LY-10 | Not Specified | >1000 | >50 (at 1µM) | [4][7] |
Experimental Protocols & Visualizations
PROTAC Mechanism of Action & IRAK4 Signaling
The following diagrams illustrate the general mechanism of PROTACs and the IRAK4 signaling pathway.
Caption: Mechanism of PROTAC-mediated IRAK4 degradation.
Caption: Simplified IRAK4 signaling pathway.
Experimental Workflow: Troubleshooting Poor Degradation
This workflow outlines the steps to diagnose a lack of IRAK4 degradation.
Caption: Logical workflow for troubleshooting poor degradation.
Protocol 1: Western Blot for IRAK4 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of IRAK4 protein levels in cells treated with this compound.
Materials:
-
Cells expressing IRAK4 and CRBN (e.g., THP-1, OCI-LY10)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-IRAK4, anti-CRBN, anti-loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere or reach the desired density. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris.[7][15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[7][15]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare with Laemmli sample buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[2][7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1][15]
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.[1][7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]
-
Repeat the immunoblotting process for the loading control antibody.[11]
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize the IRAK4 signal to the loading control.[7]
Protocol 2: Cytokine Secretion Assay (ELISA)
Objective: To assess the functional impact of IRAK4 degradation on downstream inflammatory signaling.[15]
Materials:
-
Immune cells (e.g., PBMCs or THP-1 cells)
-
This compound
-
TLR agonist (e.g., LPS or R848)
-
ELISA kit for human IL-6 or TNF-α
Procedure:
-
Cell Treatment: Pre-treat cells with this compound for a sufficient time to achieve degradation (e.g., 24 hours).[15]
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS) for a specified time (e.g., 6 or 24 hours).[8]
-
Supernatant Collection: Collect the cell culture supernatant.[15]
-
Cytokine Quantification: Measure the concentration of IL-6 or TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions. A reduction in cytokine secretion upon stimulation indicates successful functional inhibition of the IRAK4 signaling pathway.[8][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Pharmacokinetic Properties of IRAK4 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments, with a focus on optimizing pharmacokinetic (PK) properties.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune system, acting as a central node for signaling from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its dysregulation is linked to numerous autoimmune and inflammatory diseases.[2] Unlike traditional inhibitors that only block the kinase function, degraders eliminate the entire IRAK4 protein, thereby ablating both its enzymatic and scaffolding functions.[2][3][4] This dual action can lead to a more profound and lasting pharmacological effect.[3]
Frequently Asked Questions (FAQs)
Q1: What is an IRAK4 degrader and how does it work? A1: An IRAK4 degrader is a heterobifunctional molecule, often a Proteolysis-Targeting Chimera (PROTAC), designed to induce the degradation of the IRAK4 protein.[3] It works by simultaneously binding to IRAK4 and an E3 ubiquitin ligase (like Cereblon or VHL).[3][6] This proximity triggers the ubiquitination of IRAK4, marking it for destruction by the cell's proteasome.[3][7]
Q2: What are the main advantages of an IRAK4 degrader over a traditional kinase inhibitor? A2: IRAK4 possesses both kinase and essential scaffolding functions for assembling the Myddosome signaling complex.[2][3] While kinase inhibitors block enzymatic activity, they may not affect the protein's scaffolding role.[3][8] A degrader eliminates the entire protein, shutting down both functions, which can result in a more complete and durable pathway inhibition.[3][5]
Q3: What are the biggest pharmacokinetic (PK) challenges when developing IRAK4 degraders? A3: IRAK4 degraders are often large molecules that fall into the "beyond Rule of 5" chemical space.[9] This can lead to significant PK challenges, including low aqueous solubility, poor cell permeability, high metabolic clearance, and susceptibility to efflux pumps, all of which can hinder oral bioavailability.[9][10][11]
Q4: How do off-target effects manifest with IRAK4 degraders? A4: Off-target effects can arise from several sources:
-
Warhead-Mediated: The ligand binding to IRAK4 may also bind to other kinases with similar ATP-binding sites.[12]
-
E3 Ligase Ligand-Mediated: The E3 ligase recruiter (e.g., a thalidomide (B1683933) derivative for Cereblon) can induce degradation of its natural "neosubstrates."[12]
-
Ternary Complex-Mediated: The degrader might induce the degradation of a protein that doesn't strongly bind to either the warhead or the E3 ligase ligand alone.[12]
Troubleshooting Guides
Issue 1: Poor or No Degradation of IRAK4 in Cellular Assays
Q: I've treated my cells with an IRAK4 degrader, but I'm not seeing a reduction in IRAK4 levels via Western blot. What's wrong?
A: This can stem from multiple factors related to the compound, the experimental setup, or the cells themselves.[6] Follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM).[3] | Degradation often follows a bell-shaped curve (the "hook effect"), where very high concentrations can inhibit the formation of the productive ternary complex (IRAK4-Degrader-E3 Ligase), reducing efficacy.[12] |
| Incorrect Timepoint | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[6] | The kinetics of degradation can differ significantly between cell lines and compounds.[6] |
| Cell Line Unsuitability | 1. Confirm IRAK4 expression in your cell line via Western blot. 2. Confirm expression of the recruited E3 ligase (e.g., Cereblon (CRBN) or VHL).[3][6] | The degrader's efficacy is entirely dependent on the presence of both the target protein and the specific E3 ligase it recruits.[6] Low E3 ligase expression is a common cause of resistance.[3] |
| Inactive Degradation Pathway | Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding the degrader.[3][6] | If the degrader works via the proteasome, this treatment should "rescue" IRAK4 from degradation, confirming the mechanism.[3][13] |
| Competitive Inhibition | Co-treat cells with a high concentration of an appropriate E3 ligase ligand (e.g., thalidomide for CRBN-based degraders).[6] | The free ligand will compete with the degrader for binding to the E3 ligase, which should prevent IRAK4 degradation and confirm target engagement.[6] |
| Compound Integrity | Ensure the degrader is stored correctly and has not precipitated in the media. If possible, confirm its identity and purity via LC-MS.[3] | Compound degradation or poor solubility can lead to a lower-than-expected effective concentration. |
Issue 2: Poor In Vivo Pharmacokinetic Properties
Q: My degrader is potent in vitro, but shows poor exposure and low oral bioavailability in my mouse model. What can I do?
A: This is a common hurdle for PROTACs due to their challenging physicochemical properties.[9] The goal is to improve absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Potential Cause | Troubleshooting / Optimization Strategy | Rationale |
| Poor Aqueous Solubility | Re-engineer the degrader to reduce lipophilicity or introduce polar functional groups.[9] Consider formulation strategies like amorphous solid dispersions.[11] | Low solubility is a primary barrier to absorption. Improving it can significantly enhance exposure.[9] |
| Poor Membrane Permeability | - Reduce Polar Surface Area (PSA): Modify the linker or ligands to be less polar. - Promote Intramolecular Hydrogen Bonding: Design the molecule to form internal hydrogen bonds, which masks polar groups.[10] | Degraders are large and often polar, limiting their ability to cross the cell membrane via passive diffusion.[10][12] |
| High Metabolic Clearance | - Identify Metabolic Hotspots: Use in vitro assays (e.g., liver microsomes) to find which parts of the molecule are being metabolized. - Block Metabolism: Introduce chemical modifications (e.g., fluorination) at these hotspots to block metabolic enzymes. | Rapid metabolism in the liver (high intrinsic clearance) is a common reason for low in vivo exposure. |
| P-gp Efflux Substrate | Modify the degrader's structure to reduce its affinity for efflux pumps like P-glycoprotein (P-gp).[10] Strategies that improve passive permeability can also help overcome efflux.[10] | P-gp is a transporter protein that actively pumps compounds out of cells, acting as a barrier to absorption in the gut and entry into tissues.[14] |
| Poor E3 Ligase Choice | Consider switching the E3 ligase ligand. For example, CRBN-recruiting ligands are generally smaller and more "drug-like" than VHL ligands, often providing a better starting point for oral bioavailability.[10] | The E3 ligase ligand is a major determinant of the degrader's overall physicochemical properties.[10] |
Quantitative Data Summary
Pharmacokinetic data from clinical trials of the IRAK4 degrader KT-474 provides a benchmark for the field.
Table 1: Summary of Single and Multiple Dose Pharmacokinetics of KT-474 in Healthy Adults [15][16][17]
| Dose Regimen | Parameter | Value | Notes |
| Single Ascending Dose | Absorption (Tmax) | Delayed | Plasma exposure plateaued after the 1000 mg dose.[15][16] |
| (25-1600 mg) | Elimination | Prolonged | Exposure increased less than dose-proportionally.[15][16] |
| Food Effect (600 mg) | ~2.6-fold increase in exposure | A significant food effect was observed when administered with a high-fat meal.[15][17] | |
| Urinary Excretion | < 1% | Indicates non-renal clearance pathways are dominant.[15][17] | |
| Multiple Ascending Dose | Time to Steady State | ~7 days | Observed with once-daily dosing.[15][16] |
| (25-200 mg QD for 14 days) | Accumulation | 3- to 4-fold | Consistent with prolonged elimination.[15][17] |
| IRAK4 Degradation | Up to 98% reduction in blood | Robust degradation was seen at doses of 50-200 mg once daily.[15][16] | |
| Target Engagement | 4.1-5.3 ng/mL | Plasma concentration needed to achieve 80% IRAK4 reduction.[15][16] |
Experimental Workflow & Protocols
Workflow for Optimizing IRAK4 Degrader Pharmacokinetics
The optimization of degrader PK properties is an iterative process that balances potency with drug-like properties.
Protocol 1: Western Blot for IRAK4 Degradation
This protocol is used to quantify the reduction of IRAK4 protein levels in cells following treatment with a degrader.
Materials:
-
Cells of interest (e.g., THP-1)
-
IRAK4 degrader and vehicle control (DMSO)
-
Cold PBS, RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IRAK4, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding & Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat with a serial dilution of the IRAK4 degrader or vehicle control for the desired time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and clarify by centrifugation at 4°C.[12][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[12][14]
-
Immunoblotting:
-
Imaging and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Re-probe the membrane with a loading control antibody. Quantify band intensities to determine the percentage of IRAK4 degradation relative to the vehicle control.[12]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol provides a general framework to determine key PK parameters of a degrader, including its oral bioavailability.
Methodology:
-
Animal Model: Use two groups of animals (typically mice or rats).[10]
-
Dosing:
-
Blood Sampling: Collect blood samples at multiple time points after dosing for both groups (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to isolate plasma.
-
Bioanalysis: Determine the concentration of the degrader in the plasma samples using a validated LC-MS/MS method.
-
Data Interpretation:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t₁/₂ (Half-life): Time for the plasma concentration to decrease by half.
-
Oral Bioavailability (%F): Calculated as (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. This parameter indicates the fraction of the oral dose that reaches systemic circulation.
-
-
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IRAK4 Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, is a critical step in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive comparison of orthogonal methods to validate IRAK4 degradation, complete with experimental data, detailed protocols, and visualizations to ensure robust and reliable results.
The degradation of IRAK4, rather than simple inhibition, is a promising therapeutic strategy as it targets both the kinase and scaffolding functions of the protein.[3][4][5] This can potentially lead to a more profound and durable biological effect.[1] However, rigorously validating that a compound induces the degradation of IRAK4, as opposed to merely inhibiting its activity or affecting its expression at the transcriptional level, requires a multi-pronged approach using several independent techniques.[1][6] This guide will explore the most common and effective orthogonal methods for this purpose.
Comparison of Orthogonal Methods for IRAK4 Degradation Validation
To provide a clear overview, the following table summarizes the key orthogonal methods used to validate IRAK4 degradation, highlighting their principles, advantages, and limitations.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Separates proteins by size and uses antibodies to detect the target protein.[7] | - Widely available and relatively inexpensive.- Provides information on protein size.- Semi-quantitative assessment of protein levels.[8] | - Can be influenced by antibody quality and specificity.- Lower throughput compared to other methods.- Semi-quantitative nature can have limitations. |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript.[1] | - Highly sensitive and specific.- Can distinguish between protein degradation and transcriptional repression. | - Does not directly measure protein levels.- Requires careful primer design and validation. |
| Mass Spectrometry (Proteomics) | Identifies and quantifies proteins in a complex sample.[7] | - Unbiased, global view of the proteome.- Highly quantitative and sensitive.- Can identify post-translational modifications.[7] | - Requires specialized equipment and expertise.- Data analysis can be complex.- Can be expensive. |
| Functional Assays (e.g., Cytokine Release) | Measures the biological consequences of IRAK4 degradation, such as the inhibition of downstream signaling pathways.[9][10] | - Directly assesses the functional impact of IRAK4 degradation.- Can provide insights into the therapeutic potential of a degrader. | - Can be indirect and influenced by off-target effects.- May not be as sensitive as direct protein measurement techniques. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a protein in the presence of a ligand. | - Confirms direct target engagement in a cellular context.[11] | - Does not directly measure protein degradation.- Can be technically challenging. |
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[8] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, initiating the formation of the "Myddosome" complex.[2] This leads to the activation of downstream pathways such as NF-κB and MAPK, driving the production of pro-inflammatory cytokines.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. nurixtx.com [nurixtx.com]
- 6. Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation | Labcompare.com [labcompare.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: PROTAC IRAK4 Degrader-11 vs. IRAK4 Kinase Inhibitors
A Guide for Researchers in Immunology and Drug Discovery
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target due to its central role in innate immune signaling.[1] As a serine/threonine kinase, IRAK4 is a key mediator in the pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a pivotal node in the inflammatory cascade.[2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[3][4]
Historically, the primary strategy for targeting IRAK4 has been the development of small-molecule kinase inhibitors that block its catalytic activity.[5] However, a newer, revolutionary approach, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism: the complete degradation of the IRAK4 protein.[6] This guide provides an objective comparison between a specific PROTAC, IRAK4 degrader-11, and traditional IRAK4 kinase inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between these two therapeutic modalities lies in their mechanism of action.
IRAK4 Kinase Inhibitors: These are small molecules designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[7] This competitive inhibition prevents the phosphorylation of downstream substrates like IRAK1, thereby dampening the inflammatory signal.[8] While effective at blocking kinase function, this approach leaves the IRAK4 protein intact, allowing it to potentially still participate in cellular processes through its scaffolding function, which is essential for the formation of the Myddosome signaling complex.[6][9]
PROTAC IRAK4 Degrader-11: This molecule represents a targeted protein degradation strategy. PROTACs are heterobifunctional molecules comprising three parts: a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[10][11] By bringing IRAK4 and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of IRAK4.[6] This process marks the IRAK4 protein for destruction by the cell's proteasome.[12] This mechanism results in the complete elimination of the protein, ablating both its kinase and scaffolding functions, which could lead to a more profound and durable therapeutic effect compared to simple inhibition.[13][14]
Signaling and Mechanistic Pathways
The following diagrams illustrate the IRAK4 signaling pathway and the distinct mechanisms of kinase inhibitors and PROTACs.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. [PDF] A Comprehensive Review on IRAK-4 Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of IRAK4 PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for inflammatory diseases and certain cancers is rapidly evolving, with targeted protein degradation emerging as a powerful modality. Within this space, Proteolysis Targeting Chimeras (PROTACs) directed against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) are generating significant interest. IRAK4 is a critical kinase and scaffold protein in the innate immune signaling cascade, making it a prime target for degradation to abrogate inflammatory responses.[1] Unlike traditional kinase inhibitors that only block the enzymatic function, PROTACs mediate the destruction of the entire IRAK4 protein, thereby eliminating both its catalytic and scaffolding functions.[2] This dual action holds the potential for a more profound and durable therapeutic effect.
This guide provides a comparative overview of prominent IRAK4 PROTACs with publicly available in vitro data. We summarize key performance metrics, offer detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows to support researchers in this field.
Quantitative Comparison of IRAK4 PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). The following table summarizes the key in vitro performance metrics of several publicly disclosed IRAK4 PROTACs. It is important to note that experimental conditions, such as cell lines and treatment durations, may vary between studies, which can influence the observed values.
| Compound Name | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Notes |
| KT-474 | Cereblon (CRBN) | THP-1 | 8.9[3] | 66.2[3] | 24 | HTRF Assay |
| hPBMCs | 0.88 | 101 | 24 | |||
| hPBMCs | 2.1[4] | >90[4] | - | |||
| OCI-LY10 | 2.0[5] | >90[5] | - | |||
| RAW 264.7 | 4.0[6] | >90[6] | - | Murine cell line | ||
| Compound 9 (GSK) | von Hippel-Lindau (VHL) | hPBMCs | 151[2] | >95[4] | 22 | |
| Dermal Fibroblasts | 36[2] | Not Reported | 24 | |||
| FIP22 | Cereblon (CRBN) | HEK293T | 3.2[1] | >95[1] | 12 | |
| THP-1 | 3.2[1] | >95[1] | 12 | |||
| Unnamed (Biogen/C4) | Cereblon (CRBN) | 293T | <10[7] | Not Reported | - | Nano-Glo HiBit lytic assay |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for assessing PROTAC-mediated degradation.
MyD88-dependent TLR/IL-1R signaling pathway mediated by IRAK4.
A streamlined workflow for the in vitro evaluation of IRAK4 PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of IRAK4 PROTACs.
IRAK4 Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction of IRAK4 protein levels in cells following treatment with a PROTAC.[8]
a. Cell Culture and Treatment:
-
Seed cells (e.g., THP-1, OCI-LY10, or PBMCs) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere or stabilize overnight.[9]
-
Prepare serial dilutions of the IRAK4 PROTAC and vehicle control (e.g., DMSO) in cell culture medium.
-
Treat the cells with the desired concentrations of the PROTAC or vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).[8]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[10]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[9]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).[10]
d. Detection and Data Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[10]
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the IRAK4 band intensity to the corresponding loading control band intensity.[10]
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.[8]
Cytokine Release Assay (ELISA)
This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.[9][11]
a. Cell Culture and Treatment:
-
Seed PBMCs or other relevant immune cells (e.g., differentiated THP-1) in a 96-well plate.[9]
-
Pre-treat the cells with various concentrations of the IRAK4 PROTAC or vehicle control for a specified duration to allow for protein degradation (e.g., 24 hours).[9]
b. Stimulation:
-
Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce cytokine production.[9]
-
Incubate for an additional period (e.g., 18-24 hours).
c. Sample Collection:
-
Centrifuge the plate to pellet the cells and collect the supernatant.[9]
d. Cytokine Quantification (ELISA):
-
Coat a high-protein binding 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6 or TNF-α) overnight at 4°C.[12]
-
Wash the plate and block non-specific binding sites.[12]
-
Add standards and the collected cell culture supernatants to the wells and incubate.[12]
-
Wash the plate and add a biotinylated detection antibody.[12]
-
Wash the plate and add streptavidin-HRP.[12]
-
Add a substrate solution (e.g., TMB) and stop the reaction.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[13]
e. Data Analysis:
-
Generate a standard curve from the absorbance values of the known cytokine concentrations.[13]
-
Calculate the cytokine concentrations in the samples from the standard curve.[13]
-
Determine the percentage of inhibition of cytokine release for each PROTAC concentration compared to the stimulated vehicle control.
-
Calculate the IC50 value, representing the concentration of the PROTAC that inhibits 50% of cytokine production.[3]
Conclusion
The in vitro data available for IRAK4 PROTACs demonstrates the potential of this modality to achieve potent and efficient degradation of a key inflammatory mediator. Compounds like KT-474 and FIP22 show low nanomolar DC50 values in relevant immune cell lines.[1] The choice of E3 ligase, linker composition, and the IRAK4-binding warhead are all critical parameters that influence the degradation efficiency and cellular activity. For researchers and drug developers, a thorough in vitro characterization using standardized and well-defined protocols, such as those outlined in this guide, is essential for the evaluation and comparison of new and existing IRAK4 PROTACs. This systematic approach will facilitate the identification of promising candidates for further preclinical and clinical development in the treatment of a wide range of inflammatory and autoimmune diseases.
References
- 1. Item - Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - figshare - Figshare [figshare.com]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biogen and C4 Therapeutics divulge new IRAK-4-targeting PROTACs | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: PROTAC IRAK4 Degrader-11 vs. PF-06650833 in Modulating Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a myriad of inflammatory diseases and certain cancers due to its central role in mediating innate immune signaling. As a serine/threonine kinase, IRAK4 possesses both catalytic and scaffolding functions that are pivotal for the activation of downstream inflammatory pathways upon stimulation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Consequently, two distinct therapeutic strategies have been developed to modulate IRAK4 activity: selective kinase inhibition and targeted protein degradation.
This guide provides a detailed, objective comparison of a novel IRAK4-targeting Proteolysis Targeting Chimera (PROTAC), PROTAC IRAK4 degrader-11 , and a well-characterized small molecule kinase inhibitor, PF-06650833 . While PF-06650833 has demonstrated clinical potential by selectively blocking the kinase function of IRAK4, this compound represents a newer modality designed to induce the complete degradation of the IRAK4 protein. This fundamental difference in their mechanism of action forms the basis of this comparative analysis, which aims to provide researchers with the necessary data to evaluate their respective therapeutic potential.
Mechanism of Action: Inhibition vs. Degradation
PF-06650833 is a potent and selective inhibitor of IRAK4 kinase activity.[1][2] It competitively binds to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation of its substrates and interrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3]
This compound , on the other hand, is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate the IRAK4 protein entirely.[4] It is a Cereblon-based PROTAC, meaning it simultaneously binds to IRAK4 and the E3 ubiquitin ligase Cereblon. This induced proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[3][4] By removing the entire protein, this approach aims to abolish both the kinase and scaffolding functions of IRAK4, potentially leading to a more profound and durable therapeutic effect.[3][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds. It is important to note that a direct head-to-head study comparing the functional cytokine inhibition of this compound and PF-06650833 in the same experimental setting is not publicly available. The data presented is compiled from independent studies.
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | HEK293 | 2.29 nM | [4] |
| Dₘₐₓ | HEK293 | 96.25% | [4] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation achieved.
Table 2: In Vitro Inhibition Profile of PF-06650833
| Parameter | Assay | Value | Reference |
| IC₅₀ | Cell-based Assay | 0.2 nM | [2] |
| IC₅₀ | PBMC Assay (TNF release) | 2.4 nM | [2] |
IC₅₀: The concentration of the compound that inhibits 50% of a biological or biochemical function.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the IRAK4 signaling pathway and how each compound intervenes.
References
- 1. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 5. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of PROTAC IRAK4 Degrader-11: A Comparative Kinase Analysis
For Immediate Release
Watertown, MA – December 7, 2025 – This guide provides a comprehensive analysis of the kinase selectivity of the Proteolysis Targeting Chimera (PROTAC) IRAK4 degrader-11. The data presented herein is crucial for researchers, scientists, and drug development professionals engaged in the discovery and development of targeted therapies for inflammatory diseases and oncology.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a high-value target for therapeutic intervention. PROTACs, which induce the degradation of target proteins via the ubiquitin-proteasome system, offer a novel and potentially more efficacious approach compared to traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the target protein.
This guide focuses on the selectivity profile of a representative IRAK4 PROTAC degrader, KT-474, which serves as a surrogate for PROTAC IRAK4 degrader-11 due to the public availability of its extensive kinase screening data. The exceptional selectivity of this class of molecules is a key attribute, minimizing the potential for off-target effects and associated toxicities.
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
IRAK4 plays a pivotal role in the innate immune response. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. The following diagram illustrates this critical pathway.
Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.
PROTAC IRAK4 degraders are heterobifunctional molecules that simultaneously bind to IRAK4 and an E3 ubiquitin ligase, such as Cereblon. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. This mechanism is depicted in the following workflow.
Head-to-Head Comparison: VHL vs. CRBN-Based IRAK4 Degraders in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) presents a promising therapeutic strategy for a host of inflammatory and autoimmune diseases. Unlike traditional kinase inhibitors, IRAK4 degraders, specifically Proteolysis Targeting Chimeras (PROTACs), offer the complete removal of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][2][3][4] This guide provides a detailed head-to-head comparison of the two most prominent classes of IRAK4 degraders: those based on the von Hippel-Lindau (VHL) E3 ligase and those utilizing Cereblon (CRBN).
The choice of E3 ligase is a critical determinant in the design of a PROTAC, influencing its potency, selectivity, and pharmacokinetic properties.[1][] This comparison guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of the relevant biological pathways to facilitate an objective evaluation of VHL and CRBN-based IRAK4 degraders.
Quantitative Performance of IRAK4 Degraders
The following tables summarize the in vitro performance of representative VHL and CRBN-based IRAK4 degraders based on publicly available data.
Table 1: CRBN-Based IRAK4 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| KT-474 | THP-1 | 0.88 - 8.9 | 66.2 - 101.3 | HTRF / Western Blot |
| KT-474 | hPBMCs | 0.9 | 101.3 | HTRF |
| KT-474 | OCI-LY10 | ~2.0 | >90 | Western Blot |
| Compound 9 (unspecified) | OCI-LY10 | - | >90 | Western Blot |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from multiple sources.[6][7]
Table 2: VHL-Based IRAK4 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| Compound 3 (GSK) | PBMCs | 3000 | ~50 | Western Blot |
| Compound 9 (GSK) | PBMCs | 151 | Not Reported | Western Blot |
| Optimized Compound (GSK) | Dermal Fibroblasts | 36 | Not Reported | Not Specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data compiled from multiple sources.[7][8]
Comparative Insights:
Currently, CRBN-based IRAK4 degraders, such as KT-474, have demonstrated higher potency in vitro and have progressed further in clinical development, with KT-474 reaching Phase 2 clinical trials.[1][9] VHL-based degraders have shown promise in preclinical studies, though the publicly available data suggests that further optimization may be needed to match the potency of the leading CRBN-based compounds.[1][8]
A key consideration in the choice between CRBN and VHL is the potential for off-target effects. CRBN-based degraders utilizing immunomodulatory drug (IMiD) ligands can lead to the degradation of neosubstrates like Ikaros and Aiolos.[1] VHL-based degraders are generally considered to have a more favorable off-target profile in this regard.[1]
Signaling Pathways and Mechanism of Action
To understand the context of IRAK4 degradation, it is crucial to visualize the underlying biological pathways.
PROTACs function by inducing the formation of a ternary complex between the target protein (IRAK4) and an E3 ubiquitin ligase (VHL or CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings in the evaluation of IRAK4 degraders.
Western Blot for IRAK4 Degradation
Objective: To quantify the reduction in IRAK4 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., PBMCs, THP-1) under standard conditions. Treat cells with varying concentrations of the IRAK4 degrader or vehicle control for a predetermined time (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10][11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[6][11]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against IRAK4, followed by an HRP-conjugated secondary antibody.[6][10][11]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of IRAK4 degradation.[6][10]
Cytokine Release Assay (ELISA)
Objective: To measure the functional consequence of IRAK4 degradation on inflammatory signaling.
Methodology:
-
Cell Treatment and Stimulation: Pre-treat cells with the IRAK4 degrader for a sufficient duration to induce degradation. Stimulate the cells with a TLR agonist (e.g., LPS or R848) to activate the IRAK4 signaling pathway.[1][7]
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.[7]
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels between untreated, vehicle-treated, and degrader-treated cells to assess the inhibitory effect of IRAK4 degradation.[1]
Conclusion
Both VHL and CRBN are viable E3 ligases for the targeted degradation of IRAK4. CRBN-based degraders have demonstrated exceptional potency and are more advanced in clinical development.[1] However, the potential for off-target effects associated with IMiD-based ligands warrants careful consideration. VHL-based degraders may offer a more favorable selectivity profile, though further optimization may be required to match the potency of the leading CRBN-based compounds.[1] The choice between VHL and CRBN will ultimately depend on the specific therapeutic goals and the desired pharmacological properties of the IRAK4 degrader. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of novel IRAK4 degraders, which will be critical in advancing next-generation therapeutics for inflammatory and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 3. Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656), at the European Academy of Dermatology and Venereology Symposium - BioSpace [biospace.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the In Vivo Durability of IRAK4 Degradation: A Comparative Guide
The landscape of therapeutic intervention in inflammatory diseases is rapidly evolving, with targeted protein degradation emerging as a promising modality. Interleukin-1 receptor-associated kinase 4 (IRAK4), a central node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, has become a key target. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, degraders, such as proteolysis-targeting chimeras (PROTACs), mediate the complete removal of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][2][3][4] This dual action is hypothesized to lead to a more profound and durable therapeutic effect.
This guide provides a comparative overview of the in vivo durability of IRAK4 degradation, with a focus on the clinical-stage degrader KT-474 and its comparison to the IRAK4 kinase inhibitor PF-06650833. We present key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative In Vivo Performance of IRAK4-Targeting Compounds
The following tables summarize the available quantitative data on the in vivo performance of various IRAK4-targeting compounds. The data is compiled from preclinical and clinical studies and is intended to provide a snapshot of their degradation/inhibition efficiency, pharmacokinetic properties, and downstream effects.
Table 1: In Vivo IRAK4 Degradation/Inhibition and Pharmacodynamic Effects
| Compound | Modality | Animal Model/Species | Dose | Tissue/Cell Type | % IRAK4 Reduction (Mean) | Downstream Effects | Reference |
| KT-474 | Degrader | Mouse | 3 mg/kg | Spleen | >90% | Inhibition of IL-6 production in an LPS model. | [5] |
| Mouse | Not Specified | Blood Cells | Dose-dependent reduction | Reduced skin inflammation and systemic/local cytokine production. | [6] | ||
| Healthy Human Volunteers | 50-200 mg QD | Blood (PBMCs) | Up to 98% | Inhibition of ex vivo cytokine induction.[7] | [7][8] | ||
| Biogen/C4 Therapeutics Degrader | Degrader | Beagle Dog | 5 mg/kg i.v. | PBMCs | Reduction observed | Data not specified. | [9] |
| Cynomolgus Monkey | 5 mg/kg i.v. | PBMCs | Reduction observed | Data not specified. | [9] | ||
| PF-06650833 | Kinase Inhibitor | Mouse | Not Specified | Not Applicable | Not Applicable | Modest inhibition of inflammatory responses. | [1][2] |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Modality | Species | Dose | Tmax | Cmax | Oral Bioavailability (%) | Reference |
| KT-474 | Degrader | Mouse | Not Specified | ~2 hours | Not Specified | Not Specified | [1] |
| Healthy Human Volunteers | 600 mg | Not Specified | Increased up to 2.57-fold with a high-fat meal. | Not Specified | [7][8] | ||
| Biogen/C4 Therapeutics Degrader | Degrader | Beagle Dog | 10 mg/kg p.o. | Not Specified | Not Specified | 10.69% | [9] |
| Cynomolgus Monkey | 10 mg/kg p.o. | Not Specified | Not Specified | 10.8% | [9] | ||
| PF-06650833 | Kinase Inhibitor | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. biospace.com [biospace.com]
- 7. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biogen and C4 Therapeutics divulge new IRAK-4-targeting PROTACs | BioWorld [bioworld.com]
Validating the Downstream Signaling Effects of IRAK4 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in innate immune signaling, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[1] Its dual role as both a kinase and a scaffolding protein makes it a challenging yet compelling therapeutic target for a range of inflammatory and autoimmune diseases.[2][3] This guide provides an objective comparison of IRAK4 degradation versus kinase inhibition, supported by experimental data, to validate the downstream signaling effects of eliminating the IRAK4 protein.
Targeted protein degradation, often utilizing Proteolysis Targeting Chimeras (PROTACs), presents a novel therapeutic modality.[4] Unlike traditional small molecule inhibitors that only block the catalytic activity of IRAK4, degraders induce the ubiquitination and subsequent proteasomal removal of the entire protein.[2] This eliminates both the kinase and scaffolding functions of IRAK4, leading to a more profound and sustained suppression of pro-inflammatory signaling.[2][5]
The IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates the formation of the "Myddosome" complex, where IRAK4 is activated and phosphorylates IRAK1 and IRAK2. This phosphorylation event leads to the dissociation of the IRAK-TRAF6 complex, which activates downstream pathways, primarily the NF-κB and MAPK signaling cascades, culminating in the transcription and release of pro-inflammatory cytokines.[6]
Caption: Canonical IRAK4 signaling pathway via TLR/IL-1R activation.[7]
Comparison: IRAK4 Degradation vs. Kinase Inhibition
The fundamental difference between an IRAK4 degrader and a kinase inhibitor lies in their mechanism of action. A degrader physically eliminates the IRAK4 protein, thereby abolishing both its kinase and scaffolding functions.[7][8] In contrast, a kinase inhibitor merely occupies the ATP-binding pocket, blocking catalytic activity but leaving the protein scaffold intact. This intact scaffold can still participate in signaling complex formation, potentially leading to incomplete pathway inhibition.[6][7]
Caption: Mechanism of Action: Degrader vs. Inhibitor.[2]
Data Presentation: Quantitative Comparison
Experimental data consistently demonstrates that IRAK4 degradation leads to a more comprehensive and potent inhibition of downstream signaling compared to kinase inhibition alone.
Table 1: In Vitro IRAK4 Degradation and Cytokine Inhibition
| Compound | Cell Type | Parameter | Value | Reference |
|---|---|---|---|---|
| IRAK4 Degrader (KT-474) | Human PBMCs | DC50 (IRAK4 Degradation) | 0.88 nM | [2][4] |
| THP-1 cells | DC50 (IRAK4 Degradation) | 8.9 nM | [2] | |
| RAW 264.7 cells | DC50 (IRAK4 Degradation) | 4.0 nM | [5] | |
| Human PBMCs | IC50 (LPS/R848-induced IL-6) | 1.7 µM | [2] |
| IRAK4 Inhibitor (PF-06650833) | Human PBMCs | IC50 (LPS-induced IL-6) | >10 µM (less effective) |[2][4] |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition.
Table 2: Comparison of Effects on Downstream Signaling
| Feature | IRAK4 Degrader | IRAK4 Kinase Inhibitor | Reference |
|---|---|---|---|
| Effect on Kinase Function | Abolished | Directly inhibited | [7][9] |
| Effect on Scaffolding Function | Abolished due to protein removal | Largely unaffected; may stabilize the Myddosome | [6][7] |
| NF-κB Pathway Inhibition | Strong inhibition by preventing Myddosome signaling and IκBα degradation | Moderate or minimal inhibition, as the scaffold can still mediate signaling | [6][7][10] |
| Therapeutic Potential | Broader and more potent anti-inflammatory effects by blocking all IRAK4 functions | Limited efficacy, particularly where the scaffolding function is dominant |[5][7] |
Experimental Validation Workflow
A systematic, multi-step approach is required to robustly validate the downstream effects of IRAK4 degradation. This workflow confirms target removal, assesses immediate pathway modulation, and measures the ultimate functional outcomes.[7]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 10. kymeratx.com [kymeratx.com]
IRAK4 Degraders vs. Inhibitors: A Comparative Guide to Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical therapeutic target in a host of inflammatory and autoimmune diseases due to its central role in mediating immune responses.[1][2] As a serine/threonine kinase, IRAK4 is a key component of the Myddosome signaling complex, which forms downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Therapeutic strategies to modulate IRAK4 activity have primarily focused on two distinct approaches: inhibition of its kinase activity and targeted degradation of the entire protein. This guide provides a comprehensive comparison of the immunomodulatory effects of IRAK4 degraders and inhibitors, supported by experimental data and detailed methodologies.
A key distinction between these two modalities lies in their approach to the dual functions of IRAK4. Beyond its catalytic kinase activity, IRAK4 also serves a crucial scaffolding function, essential for the assembly of the Myddosome complex and subsequent activation of downstream signaling pathways.[3][4] While kinase inhibitors are designed to block only the catalytic function, targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding roles.[5][6] This fundamental difference in mechanism underpins the observed disparities in their immunomodulatory effects.
Quantitative Comparison of IRAK4 Degraders and Inhibitors
The following tables summarize the in vitro potency of a representative IRAK4 degrader, KT-474, and a well-characterized IRAK4 kinase inhibitor, PF-06650833.
| Table 1: In Vitro IRAK4 Degradation Potency of KT-474 | ||||
| Compound | Cell Type | Parameter | Value | Reference |
| KT-474 | Human PBMCs | DC50 (IRAK4 Degradation) | 0.88 nM | [7] |
| THP-1 cells | DC50 (IRAK4 Degradation) | 8.9 nM | [6] | |
| Human PBMCs | DC50 (IRAK4 Degradation) | 2.1 nM | [8] |
DC50: Half-maximal degradation concentration.
| Table 2: In Vitro Cytokine Inhibition of IRAK4 Degrader vs. Inhibitor | ||||
| Compound | Cell Type | Stimulus | Cytokine | IC50 |
| KT-474 (Degrader) | Human PBMCs | LPS/R848 | IL-6 | 1.7 nM |
| Human PBMCs | R848 | IL-8 | 3 nM | |
| Human PBMCs | IL-1β + LPS | IL-6 | 0.8 nM | |
| PF-06650833 (Inhibitor) | Human PBMCs | R848 | IL-8 | 24 nM |
| Human PBMCs | - | - | >2000 nM (for IL-6) |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Mechanisms of Action
The differential effects of IRAK4 degraders and inhibitors on downstream signaling can be attributed to their distinct mechanisms of action.
IRAK4 inhibitors block the kinase activity of IRAK4, preventing the phosphorylation of downstream targets like IRAK1.[9] However, the IRAK4 protein itself remains, potentially allowing its scaffolding function to contribute to some level of signaling complex stability.[3] In contrast, IRAK4 degraders recruit an E3 ubiquitin ligase to the IRAK4 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This removes the entire protein, abrogating both kinase and scaffolding functions, leading to a more complete shutdown of the signaling cascade.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to compare IRAK4 degraders and inhibitors.
IRAK4 Degradation Assay (Western Blot)
Objective: To quantify the reduction in IRAK4 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Culture relevant immune cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes) and treat with varying concentrations of the IRAK4 degrader or inhibitor for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.[10]
-
Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Western Blotting: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Immunoblotting: Probe the membrane with a primary antibody specific for IRAK4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize for protein loading.[11]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control.[12]
Cytokine Profiling Assay (ELISA or Multiplex Assay)
Objective: To measure the effect of IRAK4 degraders and inhibitors on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: Isolate and culture primary human PBMCs or other relevant immune cells. Pre-treat the cells with a range of concentrations of the IRAK4 degrader or inhibitor for a specified duration.[13]
-
Cell Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production.[14]
-
Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.[14]
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex or Meso Scale Discovery).[13][15]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.[14]
NF-κB Reporter Assay
Objective: To assess the impact of IRAK4 modulation on the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line: Utilize a reporter cell line (e.g., HEK293) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[16]
-
Cell Treatment and Stimulation: Treat the reporter cells with the IRAK4 degrader or inhibitor, followed by stimulation with a known NF-κB activator, such as TNF-α or a TLR agonist.[17]
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.[16]
-
Data Analysis: Normalize the luciferase signal to a control for cell viability. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.
Conclusion
The comparison of IRAK4 degraders and inhibitors reveals a significant potential advantage for the degradation-based approach in achieving profound immunomodulation. By eliminating both the kinase and scaffolding functions of IRAK4, degraders such as KT-474 have demonstrated superior potency in inhibiting pro-inflammatory cytokine production in preclinical models compared to kinase inhibitors like PF-06650833.[7][18] This more complete blockade of the TLR/IL-1R signaling pathway suggests that IRAK4 degraders may offer a more effective therapeutic strategy for a wide range of inflammatory and autoimmune diseases.[19][20] Further head-to-head clinical studies will be crucial to fully elucidate the therapeutic potential of these two distinct modalities.
References
- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
- 9. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 20. benchchem.com [benchchem.com]
In Vivo Efficacy of IRAK4 Degraders in Autoimmune Models: A Comparative Guide
The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic modality for autoimmune diseases by targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, degraders eliminate the entire protein, thereby abrogating both its kinase and scaffolding functions.[1] This dual action is anticipated to yield a more profound and durable therapeutic effect in the treatment of a range of inflammatory and autoimmune disorders.[1][2]
This guide provides a comparative overview of the in vivo efficacy of the PROTAC IRAK4 degrader, with a focus on publicly available data for key molecules such as KT-474 and SIM0711, benchmarked against the IRAK4 kinase inhibitor PF-06650833. While in vitro data for "PROTAC IRAK4 degrader-11" indicates potent IRAK4 degradation, in vivo efficacy data in autoimmune models is not yet publicly available.[3]
Comparative Efficacy in Preclinical Autoimmune Models
The following tables summarize the in vivo efficacy of various IRAK4-targeted compounds in relevant mouse models of autoimmune and inflammatory diseases.
Table 1: In Vivo Efficacy of IRAK4 Degraders and Inhibitors in Skin Inflammation Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| KT-474 | Imiquimod-induced psoriasis-like skin inflammation (mouse) | Oral administration | - Inhibition of skin thickening comparable to a topical corticosteroid. | [4] |
| IL-33-induced skin inflammation (mouse) | 15, 50, and 150 mg/kg | - Significant reduction in IL-5 levels and ear thickness. | [5] | |
| SIM0711 | IL-33-induced skin inflammation (mouse) | Dose-dependent | - Significant reduction in skin inflammation. - Nearly abolished downstream IL-5 secretion at the inflammation site. - Demonstrated superior efficacy over KT-474. | [6][7] |
Table 2: In Vivo Efficacy of IRAK4 Inhibitors in Arthritis and Lupus Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| PF-06650833 | Collagen-Induced Arthritis (CIA) (rat) | 3 mg/kg, twice daily for 7 days | - Protected against the development of arthritis. | [2][8] |
| Pristane-induced and MRL/lpr lupus (mouse) | Not specified | - Reduced circulating autoantibody levels. | [2][9] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. chondrex.com [chondrex.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 4. kymeratx.com [kymeratx.com]
- 5. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery and Characterization of SIM0711: a Potent and Selective IRAK4 PROTAC with Improved Efficacy and Safety - ACR Meeting Abstracts [acrabstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
A Comparative Guide to the Cross-Reactivity of PROTAC IRAK4 Degrader-11 and Other IRAK4-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of PROTAC IRAK4 degrader-11, the clinical-stage IRAK4 degrader KT-474, and the IRAK4 kinase inhibitor PF-06650833. Understanding the selectivity of these molecules is crucial for assessing their potential therapeutic window and off-target effects. This analysis is based on publicly available experimental data.
Introduction to IRAK4 and Targeted Therapies
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. As a key component of the Myddosome signaling complex, it mediates signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
Two main therapeutic strategies have emerged to modulate IRAK4 activity: direct inhibition of its kinase function and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of a target protein. This approach has the potential advantage of eliminating both the kinase and scaffolding functions of IRAK4.
This guide focuses on the cross-reactivity of three such molecules:
-
This compound: A pre-clinical PROTAC that utilizes a Cereblon (CRBN) E3 ligase ligand to induce the degradation of IRAK4.
-
KT-474: A clinical-stage, orally bioavailable PROTAC IRAK4 degrader.
-
PF-06650833: A potent and selective small-molecule inhibitor of IRAK4's kinase activity.
Comparative Analysis of Cross-Reactivity
A comprehensive assessment of a drug candidate's selectivity is paramount to predicting its safety profile. The following tables summarize the available quantitative data on the on-target potency and off-target profiles of this compound, KT-474, and PF-06650833.
Table 1: On-Target Activity
| Compound | Modality | Target | Assay | Potency (DC50/IC50) | Cell Line |
| This compound | PROTAC Degrader | IRAK4 | Degradation | 2.29 nM | HEK293 |
| KT-474 | PROTAC Degrader | IRAK4 | Degradation | 0.88 nM | THP-1 |
| PF-06650833 | Kinase Inhibitor | IRAK4 | Inhibition (TNF-α release) | 2.4 nM | PBMCs |
Table 2: Off-Target Profile - Kinase Selectivity
| Compound | Assay Type | Kinase Panel Size | Key Off-Targets with >90% Inhibition at 1µM |
| This compound | Data not publicly available | - | - |
| KT-474 | KINOMEscan | 468 kinases | GAK, RIPK2, TNK1, MAP3K1, STK10, MAP4K3, ZAK (MAP3K20), MAP3K15, IRAK1, FLT3, TYK2, NUAK2, EPHB4, EPHA5, EPHA6, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3 |
| PF-06650833 | Kinase Activity Assay | 278 kinases | In a panel of 278 kinases, only 12 kinases other than IRAK4 showed IC50 values of <1 µM. It was found to be ~7,000-fold more selective for IRAK4 over the closely related IRAK1. |
Disclaimer: The cross-reactivity data for this compound is not publicly available. A comprehensive comparison necessitates further investigation into its selectivity profile.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the IRAK4 signaling pathway, the general mechanism of PROTAC action, and a typical workflow for assessing kinase selectivity.
Caption: Simplified IRAK4 Signaling Pathway.
Caption: General Mechanism of PROTAC-induced Protein Degradation.
Caption: KINOMEscan Experimental Workflow.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting cross-reactivity data. Below are generalized protocols for the key assays used to assess the selectivity of IRAK4-targeting compounds.
KINOMEscan® Profiling (Eurofins DiscoverX)
Principle:
KINOMEscan® is a competition-based binding assay that quantifies the interaction of a test compound with a panel of DNA-tagged kinases. The assay measures the amount of kinase that binds to an immobilized ligand in the presence or absence of the test compound. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
Methodology:
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate format. The binding reactions are allowed to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) with primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as percent of control, where a lower percentage indicates a stronger interaction. These values can be used to determine dissociation constants (Kd) or selectivity scores.
Mass Spectrometry-Based Proteomics for Off-Target Profiling
Principle:
This unbiased approach identifies and quantifies changes in the entire proteome of cells upon treatment with a PROTAC. Proteins that are significantly downregulated are considered potential off-targets of the degrader.
Methodology:
-
Cell Culture and Treatment: A relevant human cell line is cultured and treated with the PROTAC at various concentrations and time points. A vehicle control (e.g., DMSO) and a negative control (a molecule that does not induce degradation) are included.
-
Cell Lysis and Protein Digestion: Cells are harvested, and the proteins are extracted. The proteins are then denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (Optional but Recommended): For accurate relative quantification, peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of several samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and their corresponding proteins. The abundance of each protein across the different treatment conditions is quantified. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples are identified as potential off-targets.
-
Validation: Potential off-targets are typically validated using orthogonal methods, such as Western blotting, with specific antibodies.
Conclusion
This comparative guide highlights the importance of comprehensive cross-reactivity profiling for IRAK4-targeted therapeutics. While this compound shows potent on-target activity, the lack of publicly available selectivity data makes a direct comparison with clinical-stage molecules challenging. KT-474, another IRAK4 degrader, has been profiled against a large kinase panel, revealing several off-target interactions at a 1µM concentration. In contrast, the kinase inhibitor PF-06650833 has been shown to be highly selective for IRAK4.
For researchers and drug developers, this information underscores the need for early and thorough selectivity screening in the development of targeted therapies. The choice between a degrader and an inhibitor, and the selection of a specific molecule, will depend on a careful evaluation of the on-target potency, the off-target profile, and the desired therapeutic window for a given indication. Further studies are required to fully elucidate the cross-reactivity profile of this compound and its potential for clinical development.
A Head-to-Head Comparison of IRAK4 Degraders: PROTAC IRAK4 Degrader-11 vs. KT-474 (SAR444656)
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for inflammatory diseases is rapidly evolving, with targeted protein degradation emerging as a powerful modality. Within this space, Proteolysis Targeting Chimeras (PROTACs) directed against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) are generating significant interest. IRAK4 is a critical kinase and scaffold protein in the innate immune signaling cascade, making it a prime target for degradation to abrogate inflammatory responses.[1] Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, PROTACs are designed to eliminate the entire protein, thereby abrogating both its kinase and scaffolding functions.[1] This dual mechanism of action holds the potential for a more profound and sustained therapeutic effect.[1]
This guide provides a comparative overview of two Cereblon-based IRAK4-targeting PROTACs: PROTAC IRAK4 degrader-11 and the clinical-stage compound KT-474 (also known as SAR444656). The comparison is based on publicly available preclinical and clinical data.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and KT-474 are heterobifunctional molecules that leverage the cell's natural protein disposal machinery. They consist of a ligand that binds to IRAK4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two moieties. This architecture facilitates the formation of a ternary complex between IRAK4 and Cereblon, leading to the polyubiquitination of IRAK4 and its subsequent degradation by the 26S proteasome.
Quantitative Comparison of In Vitro Performance
The following tables summarize the key in vitro performance metrics for this compound and KT-474. It is important to note that the available data for this compound is limited, which restricts a direct head-to-head comparison under identical experimental conditions.
IRAK4 Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| This compound | HEK293 | 2.29 | 96.25 | Not Specified |
| KT-474 (SAR444656) | OCI-Ly10 | 2 | Not Reported | Not Specified |
| THP-1 | 8.9 | 66.2 | HTRF | |
| Human PBMCs | 0.9 | 101.3 | HTRF | |
| Mouse Splenocytes | 4.2 | 89 | Not Specified | |
| Rat Splenocytes | 2.1 | 87 | Not Specified | |
| Canine PBMCs | 9.2 | 72 | Not Specified | |
| Cynomolgus PBMCs | 2.9 | 85 | Not Specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Cytokine Inhibition
Data on the inhibition of cytokine production for this compound is not publicly available. KT-474 has demonstrated potent inhibition of various pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
| Compound | Cell Line | Stimulus | Cytokine | IC50 (nM) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| KT-474 (SAR444656) | Human PBMCs | R848 (TLR7/8 agonist) | IL-8 | 3 |
| Human PBMCs | R848 or LPS | IL-6 | Potent Inhibition | |
| Human PBMCs | R848 or LPS | IL-1β, TNF-α | Potent Inhibition |
IC50: Half-maximal inhibitory concentration.
Pharmacokinetic and Pharmacodynamic Profile of KT-474
As KT-474 has advanced to clinical trials, a significant amount of in vivo data is available. In a Phase 1 study, oral administration of KT-474 resulted in robust and sustained IRAK4 degradation in both blood and skin of healthy volunteers and patients with atopic dermatitis and hidradenitis suppurativa. This was accompanied by a significant reduction in inflammatory biomarkers. No in vivo data for this compound is publicly available.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the evaluation of IRAK4 PROTACs, based on standard laboratory practices and published information on KT-474.
IRAK4 Degradation Assay (Western Blot)
This assay quantifies the reduction in IRAK4 protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed immune cells (e.g., PBMCs, THP-1) in 6-well plates at an appropriate density.
-
Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysates using a BCA protein assay.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for IRAK4, followed by an HRP-conjugated secondary antibody.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize the results.
4. Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
References
Safety Operating Guide
Navigating the Disposal of PROTAC IRAK4 Degrader-11: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the responsible disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of PROTAC IRAK4 degrader-11, a potent molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
This compound, like other PROTACs (Proteolysis Targeting Chimeras), functions by hijacking the cell's natural waste disposal system to eliminate the target protein.[1][2] Due to its biological activity, it must be handled as hazardous chemical waste.[3][4] The following protocols are based on general best practices for potent research compounds and information derived from structurally related molecules.
Key Safety and Handling Data
While specific quantitative data for this compound is not publicly available, the following table summarizes typical storage conditions for similar PROTAC compounds. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for precise information.
| Parameter | Information | Source |
| Storage (Solid) | Store at -20°C for up to 2 years. | [5] |
| Storage (in Solvent) | Store at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[4][6] | [4][6] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [5][7] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical safety goggles, and a laboratory coat.[4][8]
-
When handling the solid compound outside of a ventilated enclosure, a NIOSH-approved respirator with an appropriate particulate filter is recommended to prevent dust inhalation.[4][8]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Potent Compound," "Chemical Waste").[4]
4. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear full PPE before cleaning the spill.[3]
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[3]
-
For liquid spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5]
-
Collect all cleanup materials into a designated hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.[5]
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3][5]
-
Do not dispose of this chemical down the drain or in the general trash.[3][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Visualizing the Process
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams have been generated.
Caption: This diagram illustrates the key procedural steps for the safe disposal of this compound in a laboratory setting.
Caption: This diagram shows the mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of a target protein.
References
- 1. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 2. PROTACs and Molecular Glues [astrazeneca.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
